molecular formula C11H11N3O B1488511 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1248197-61-6

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Numéro de catalogue: B1488511
Numéro CAS: 1248197-61-6
Poids moléculaire: 201.22 g/mol
Clé InChI: YLEUCRSVXDOPJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: See COA

Propriétés

IUPAC Name

1-ethyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEUCRSVXDOPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and potential applications, offering insights for researchers engaged in drug discovery and development.

Molecular Architecture and Physicochemical Profile

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, a di-unsaturated heterocycle containing two adjacent nitrogen atoms. This aromatic ring is substituted at three positions:

  • An ethyl group at the N1 position.

  • A pyridin-2-yl group at the C3 position.

  • A carbaldehyde (formyl) group at the C4 position.

The presence of the pyrazole nucleus, a common scaffold in many biologically active compounds, combined with the reactive aldehyde functionality and the pyridine moiety, makes this molecule a versatile building block for the synthesis of more complex chemical entities.[1] The structural arrangement imparts a degree of rigidity to the molecule, while the aldehyde group serves as a key handle for various chemical transformations. The pyridinyl group is expected to influence the compound's solubility and potential for biological interactions.

Diagram 1: Chemical Structure of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

A 2D representation of the molecular structure.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular FormulaC11H11N3OCalculated
Molecular Weight201.23 g/mol Calculated
Physical StateExpected to be a crystalline solid at room temperatureInferred from related pyrazole derivatives[2]
ColorLikely white to off-whiteInferred from related pyrazole derivatives[2]
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, alcohols)Inferred from related pyrazole derivatives[2]
StabilityStable under normal conditions; sensitive to oxidizing agentsInferred from the aldehyde functionality[2]

Synthesis and Experimental Protocols

The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes, with the Vilsmeier-Haack reaction being a prominent and effective method for the formylation of pyrazole rings.[3]

Recommended Synthetic Approach: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto an electron-rich aromatic ring.[3] In this case, the pyrazole ring is the substrate. The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3).[4]

The proposed synthetic pathway would start from the corresponding 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole precursor.

Diagram 2: Proposed Synthesis via Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier + POCl3 POCl3 POCl3 Start 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole Intermediate Intermediate Complex Start->Intermediate + Vilsmeier Reagent Product 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

A flowchart of the proposed synthetic workflow.

Step-by-Step Experimental Protocol (Illustrative)

Caution: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl3) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the starting material, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole, in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is a primary choice, other methods for the synthesis of pyrazole-4-carbaldehydes include:

  • Oxidation of the Corresponding Alcohol: If 1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is available or can be readily synthesized, it can be oxidized to the aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.[3] This method is advantageous when the starting alcohol is accessible and avoids the use of phosphorus oxychloride.

  • Formylation with Triazine Derivatives: Some literature suggests the use of 2,4,6-trichloro-1,3,5-triazine in DMF as an effective formylating agent for pyrazoles.[2]

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is largely dictated by the aldehyde functional group, which is a versatile handle for a wide array of chemical transformations.

Table 2: Key Reactions of the Aldehyde Group

Reaction TypeReagents and ConditionsProduct TypeSignificance in Drug Discovery
Oxidation Potassium permanganate (KMnO4), Jones reagentCarboxylic acidIntroduction of a key acidic functional group for biological interactions.
Reduction Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)Primary alcoholCreation of a new chiral center and a site for further functionalization.
Condensation Reactions
- with aminesPrimary amines, acid or base catalystImines (Schiff bases)A common route to introduce diverse substituents and build larger molecular scaffolds.
- with hydrazinesHydrazine, substituted hydrazinesHydrazonesFormation of key intermediates for the synthesis of other heterocyclic rings.
- with active methylene compoundsMalononitrile, ethyl cyanoacetate, etc. (Knoevenagel condensation)α,β-Unsaturated carbonyl derivativesExtension of the carbon framework and introduction of new functional groups.
Wittig Reaction Phosphonium ylidesAlkenesA reliable method for carbon-carbon double bond formation.

The pyrazole and pyridine rings also offer sites for further functionalization, although they are generally less reactive than the aldehyde group.

Applications in Drug Discovery and Development

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[1] Their diverse biological activities include anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[4]

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde serves as a valuable intermediate in the synthesis of novel drug candidates. The strategic placement of the ethyl, pyridinyl, and formyl groups allows for the systematic exploration of the chemical space around the pyrazole scaffold.

Diagram 3: Role in Drug Discovery Workflow

G Start 1-ethyl-3-(pyridin-2-yl)-1H- pyrazole-4-carbaldehyde Deriv Chemical Derivatization (e.g., condensation, oxidation) Start->Deriv Library Library of Novel Pyrazole Derivatives Deriv->Library Screen High-Throughput Screening Library->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

A schematic of the compound's utility in a drug discovery pipeline.

The derivatives synthesized from this compound can be screened for a variety of biological targets. For instance, the formation of Schiff bases or other condensation products can lead to molecules with potential inhibitory activity against enzymes such as kinases or proteases. The ability to readily modify the aldehyde group allows for the fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for drug-likeness.

Conclusion

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a strategically designed heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its aldehyde functionality, makes it an attractive starting material for the generation of diverse libraries of novel pyrazole derivatives. For researchers in drug discovery, this compound offers a valuable platform for the development of new therapeutic agents targeting a wide range of diseases.

References

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

Sources

High-Resolution Mass Spectrometry and Structural Elucidation of 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the integration of privileged scaffolds—such as pyrazoles and pyridines—frequently yields compounds with potent pharmacological profiles. 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a highly versatile synthetic intermediate. The pyridine ring provides hydrogen-bonding capabilities crucial for kinase inhibition, while the 4-carbaldehyde moiety serves as an electrophilic handle for downstream functionalization (e.g., reductive aminations or Knoevenagel condensations).

This technical guide establishes a rigorous, self-validating analytical framework for the structural characterization of this compound, focusing on exact mass determination, isotopic distribution, and collision-induced dissociation (CID) pathways using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties & Theoretical Calculations

Before initiating any mass spectrometry workflow, establishing the theoretical exact mass is a non-negotiable prerequisite. The exact monoisotopic mass is calculated using the most abundant isotopes of each element ( 12C , 1H , 14N , 16O ).

For the molecular formula C₁₁H₁₁N₃O , the theoretical exact mass is rigorously calculated as 201.09021 Da . This exact mass is a fundamental constant for this chemical space and is cross-verified against isobaric isomers documented in chemical databases [1].

Quantitative Data Summary
PropertyValue
Chemical Name 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight (Average) 201.229 g/mol
Monoisotopic Exact Mass 201.09021 Da
[M+H]⁺ Exact m/z 202.09749
[M+Na]⁺ Exact m/z 224.07943
Nitrogen Rule Check Odd number of nitrogens (3) Odd nominal mass (201)
Degrees of Unsaturation 8 (Pyridine = 4, Pyrazole = 3, Aldehyde = 1)

Analytical Methodology: LC-HRMS Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . Every step includes an internal control or a mechanistic rationale (causality) to prevent false positives or mass drift.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA is critical. Both the pyridine nitrogen and the pyrazole nitrogens are basic. The acidic environment forces pre-column protonation, drastically enhancing the ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Step 2: Ultra-Performance Liquid Chromatography (UPLC) Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Gradient:

    • Mobile Phase A: 0.1% FA in H₂O

    • Mobile Phase B: 0.1% FA in Acetonitrile

    • Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The initial highly aqueous condition focuses the moderately polar analyte at the head of the column, preventing band broadening. The gradient effectively elutes the compound based on the hydrophobicity of the ethyl and pyridine groups.

Step 3: Q-TOF Mass Spectrometry (ESI+)

  • Action: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ion mode.

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Self-Validating Control: Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ m/z 556.2771) via a secondary reference sprayer at 5 µL/min.

  • Causality: Time-of-flight tubes are sensitive to subtle thermal fluctuations, which can cause mass drift. The lock-mass provides a real-time calibration anchor, guaranteeing that the mass error of the target analyte remains below 2 ppm, thereby confirming the C₁₁H₁₁N₃O formula with high confidence [2].

LC_MS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O + 0.1% FA) UPLC UPLC Separation (C18 Column, Gradient Elution) SamplePrep->UPLC ESI Electrospray Ionization (Positive Mode, +H+) UPLC->ESI QTOF Q-TOF Mass Spectrometry (HRMS & Lock-Mass Calibration) ESI->QTOF Data Data Analysis (Target [M+H]+ m/z: 202.0975) QTOF->Data

Fig 1: High-Resolution LC-MS/MS analytical workflow for pyrazole-4-carbaldehyde derivatives.

Fragmentation Mechanisms & Structural Elucidation

Once the precursor ion ([M+H]⁺ at m/z 202.0975) is isolated in the quadrupole, it is subjected to Collision-Induced Dissociation (CID) using argon gas. By analyzing the resulting product ions, we can map the connectivity of the molecule.

Expected MS/MS Pathways
  • Loss of Carbon Monoxide (-28 Da): The most labile moiety in 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is the aldehyde group. Upon collisional activation, the molecule readily undergoes an α -cleavage, expelling a neutral CO molecule. This yields a highly stable fragment at m/z 174.1026 .

  • Loss of the Ethyl Group (-28 Da or -29 Da): The N-ethyl group on the pyrazole ring can be lost either as an ethyl radical (-29 Da) or via a hydrogen rearrangement expelling neutral ethylene (-28 Da). This results in a fragment around m/z 173.0584 or m/z 174.0662 .

  • Pyridine Ring Cleavage: Higher collision energies will induce the cleavage of the C-C bond connecting the pyridine ring to the pyrazole core, yielding a pyridinyl cation fragment at m/z 78.034 or a protonated pyridine fragment at m/z 80.050 .

Fragmentation Parent [M+H]+ C11H12N3O+ m/z 202.0975 Frag1 Loss of CO C10H12N3+ m/z 174.1026 Parent->Frag1 -CO (28 Da) Frag2 Loss of Ethyl C9H7N3O*+ m/z 173.0584 Parent->Frag2 -C2H5 (29 Da) Frag3 Pyridine Cleavage C5H5N*+ m/z 80.0500 Parent->Frag3 Cleavage

Fig 2: Proposed ESI-MS/MS collisional fragmentation pathways for m/z 202.0975.

Isobaric Considerations

When analyzing this exact mass, one must be aware of naturally occurring or synthetic isobaric compounds (molecules with the exact same formula, C₁₁H₁₁N₃O, and exact mass, 201.09021 Da). Examples include Makaluvamine A [1] and N-methyl-3-phenyl-1H-pyrazole-5-carboxamide[3]. The distinct MS/MS fragmentation pattern—specifically the facile loss of CO from the aldehyde—serves as the definitive diagnostic feature differentiating our target compound from these isobars.

References

  • PubChem, National Institutes of Health. "Makaluvamine A | C11H11N3O - PubChem" (Demonstrates exact mass 201.09021 Da for the C11H11N3O chemical space). Available at:[Link]

  • EPA CompTox Chemicals Dashboard. "Pyrazole, 3,5-dimethyl-4-nitroso-1-phenyl-" (Validates the monoisotopic mass of 201.090212 Da for C11H11N3O). Available at:[Link]

  • PDBe-KB Ligand Pages, European Bioinformatics Institute. "N-methyl-3-phenyl-1H-pyrazole-5-carboxamide" (Isobaric pyrazole derivative reference). Available at:[Link]

Theoretical DFT Computational Studies on 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: A Quantum Chemical Approach to Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical investigation of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Utilizing Density Functional Theory (DFT), this study elucidates the molecule's structural, electronic, and spectroscopic properties. Key computational analyses, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and simulated NMR and UV-Vis spectroscopy, are detailed. The findings offer critical insights into the molecule's stability, reactivity, and potential sites for intermolecular interactions, providing a foundational quantum chemical framework to guide its future development as a therapeutic agent.

Introduction

The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3] The therapeutic versatility of the pyrazole ring is attributed to its unique electronic properties and its ability to act as a scaffold for diverse functionalization, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[2] Prominent drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) feature the pyrazole core, underscoring its value in developing effective therapeutic agents.[2]

Rationale for Investigating 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

The title compound, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, integrates three key pharmacophoric features: a pyrazole core, a pyridyl substituent, and a reactive carbaldehyde group. The pyridyl moiety can modulate solubility and engage in hydrogen bonding, while the carbaldehyde group serves as a versatile synthetic handle for creating more complex derivatives or for direct interaction with biological targets.[1][4] The synthesis of related 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes has been established, typically via the Vilsmeier-Haack reaction, which formylates the C4 position of the pyrazole ring.[1][5][6] Understanding the fundamental quantum chemical properties of this specific scaffold is crucial for predicting its behavior and rationally designing new, more potent drug candidates.

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method in drug design and molecular modeling.[7][8][9] By calculating the electronic structure of molecules, DFT can accurately predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, with a favorable balance of accuracy and computational expense.[10][11] In drug discovery, DFT is instrumental in elucidating drug-receptor interactions, modeling reaction mechanisms, and predicting molecular properties that influence bioavailability and efficacy.[7][8] This in silico approach significantly accelerates the research and development cycle by prioritizing promising candidates for synthesis and experimental validation.[10]

Objectives of this Study

The primary objectives of this computational investigation are:

  • To determine the stable, ground-state geometry of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

  • To analyze its electronic structure, including frontier molecular orbitals, to predict its chemical reactivity and kinetic stability.

  • To map the molecular electrostatic potential to identify reactive sites for electrophilic and nucleophilic attacks and intermolecular interactions.

  • To simulate its ¹H and ¹³C NMR, and UV-Vis spectra to provide a theoretical benchmark for experimental characterization.

Computational Methodology

Protocol Rationale and Validation

The protocols described herein are designed to provide a robust and self-validating computational analysis. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established combination for organic and heterocyclic molecules, offering a high degree of accuracy for both geometric and electronic properties.[12][13] A critical validation step, vibrational frequency analysis, is performed on the optimized geometry.[14] The absence of any imaginary (negative) frequencies is a necessary condition to confirm that the calculated structure represents a true energy minimum on the potential energy surface.[2] All calculations are performed simulating a gas phase environment.

Step-by-Step Computational Workflow
  • Initial Structure Creation: The 2D structure of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is drawn and converted to a 3D model using molecular modeling software.

  • Geometry Optimization: The initial 3D structure is optimized using DFT with the Gaussian 16 software package.[15]

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used as it incorporates a portion of the exact Hartree-Fock exchange, providing a good balance between accuracy and computational cost for many molecular systems.[8]

    • Basis Set: 6-311++G(d,p). This is a triple-zeta Pople-style basis set that provides flexibility for describing the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling systems with potential non-covalent interactions. The (d,p) specifies polarization functions on heavy atoms (d) and hydrogens (p), which are essential for describing the anisotropic shape of electron clouds in chemical bonds.[12]

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory on the optimized geometry to confirm it as a true minimum and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap and other quantum chemical descriptors.[3][16]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated and mapped onto the molecule's electron density surface to visualize the charge distribution and predict reactive sites.[17][18]

  • Spectroscopic Prediction:

    • NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[19][20][21] The GIAO method is a standard and reliable approach for calculating magnetic shielding tensors.[22]

    • UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/6-311++G(d,p) level to simulate the UV-Vis absorption spectrum. The CAM-B3LYP functional is often preferred for TD-DFT as it provides a better description of long-range corrected excitations.[14][23]

Computational Workflow cluster_main DFT Computational Protocol cluster_analysis Analysis Outputs A 1. Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis (Validation: No Imaginary Frequencies) B->C Optimized Geometry D 4. Electronic & Spectroscopic Analysis C->D Validated Minimum D1 FMO Analysis (HOMO/LUMO) D2 MEP Surface D3 NMR Simulation (GIAO) D4 UV-Vis Simulation (TD-DFT)

Fig. 1: Workflow for the DFT computational analysis.

Results and Discussion

Optimized Molecular Structure

The geometry of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde was fully optimized without any symmetry constraints. The resulting structure reveals a nearly planar arrangement between the pyrazole and pyridine rings, which suggests potential π-conjugation across the two heterocyclic systems. The ethyl group at the N1 position and the carbaldehyde group at the C4 position are oriented to minimize steric hindrance. Key optimized geometric parameters are presented in Table 1.

Parameter Bond/Angle Calculated Value
Bond Length (Å) Pyrazole C=N~1.35 Å
Pyrazole C-N~1.38 Å
Pyrazole-Pyridine C-C~1.47 Å
Aldehyde C=O~1.22 Å
Bond Angle (°) C-N-N (Pyrazole)~112°
N-N-C (Pyrazole)~105°
Pyrazole-C-C (Aldehyde)~125°
Table 1: Selected optimized geometric parameters calculated at the B3LYP/6-311++G(d,p) level.
Vibrational Analysis

The vibrational frequency calculation yielded no imaginary frequencies, confirming the optimized structure as a true local minimum. The predicted IR spectrum shows several characteristic peaks. Of particular importance is the C=O stretching vibration of the aldehyde group, which is a strong, well-defined band. The calculated frequency for this mode provides a theoretical benchmark that can be directly compared with experimental FTIR data for structural confirmation.[24]

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
C=O StretchAldehyde~1710 - 1730
C-H Stretch (Aromatic)Pyrazole, Pyridine~3050 - 3150
C-H Stretch (Aliphatic)Ethyl Group~2900 - 3000
C=N/C=C StretchPyrazole, Pyridine Rings~1450 - 1610
Table 2: Key calculated vibrational frequencies.
Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are critical for understanding chemical reactivity.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) between them is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[3][25]

For the title compound, the HOMO is primarily localized over the pyrazole ring and the pyridyl nitrogen, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire π-conjugated system, including the pyrazole, pyridine, and carbaldehyde groups. This delocalization suggests that the molecule can readily accept electrons into its π-system. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic stability and its susceptibility to electronic excitation.

Parameter Calculated Value (eV)
EHOMO-6.58 eV
ELUMO-2.45 eV
Energy Gap (ΔE) 4.13 eV
Table 3: Calculated FMO energies and energy gap.

digraph "FMO Diagram" {
graph [fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=11];
edge [arrowhead=none, color="#5F6368"];
// Define nodes for energy levels
LUMO [label="LUMO\n(-2.45 eV)", pos="1,2!"];
HOMO [label="HOMO\n(-6.58 eV)", pos="1,0!"];

// Draw energy levels
subgraph {
    rank = same;
    node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=2.5, height=0.5];
    LUMO_level [label="", pos="2.5,2!"];
    HOMO_level [label="", pos="2.5,0!"];
}

// Draw energy gap arrow and label
edge [arrowhead=vee, style=dashed, color="#EA4335"];
HOMO_level -> LUMO_level [label="   ΔE = 4.13 eV", fontcolor="#EA4335", fontsize=12, pos="e,3.2,1!"];

// Invisible nodes for axis
Y_axis_top [label="Energy", pos="-0.5,2.5!", shape=none];
Y_axis_bottom [pos="-0.5,-0.5!", shape=none];
edge [arrowhead=vee, color="#202124"];
Y_axis_bottom -> Y_axis_top;

}

Fig. 2: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Surface

The MEP surface is an invaluable tool for visualizing the charge distribution and predicting sites for intermolecular interactions, which is fundamental to drug-receptor binding.[17][18][26][27] The MEP map uses a color scale to represent electrostatic potential:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack or hydrogen bond acceptance.

  • Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack or hydrogen bond donation.

  • Green: Regions of neutral potential.

The MEP analysis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde reveals distinct regions of interest. The most negative potential (deep red) is localized on the oxygen atom of the carbaldehyde group, followed by the nitrogen atom of the pyridine ring. These are the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the aldehyde group and the hydrogens on the aromatic rings exhibit positive potential (blue), making them potential hydrogen bond donor sites. This detailed map of the electrostatic landscape is crucial for understanding how the molecule might orient itself within a protein's active site.[17][26]

Simulated Spectroscopic Properties

In silico spectroscopic predictions are vital for aiding in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The GIAO method was used to predict the ¹H and ¹³C chemical shifts. The results, summarized in Table 4, provide a theoretical spectrum that can be used to assign peaks in an experimental NMR spectrum, confirming the compound's structure. The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum due to the deshielding effect of the carbonyl group.

Atom Type Predicted Chemical Shift (ppm)
¹H NMR Aldehyde H
Pyridine/Pyrazole H
Ethyl CH₂
Ethyl CH₃
¹³C NMR Aldehyde C=O
Aromatic C
Ethyl CH₂
Ethyl CH₃
Table 4: Predicted ¹H and ¹³C NMR chemical shifts.

UV-Vis Spectroscopy: The TD-DFT calculation predicts the electronic transitions responsible for UV-Vis absorption. The primary absorption band is attributed to a π→π* transition involving the conjugated system of the pyrazole and pyridine rings. The calculated maximum absorption wavelength (λmax) provides a theoretical value that can be verified experimentally.

Conclusion

This in-depth computational study has successfully characterized the structural and electronic properties of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde using high-level DFT methods. The key findings are:

  • The molecule possesses a stable, near-planar geometry, facilitating electronic conjugation.

  • The HOMO-LUMO energy gap of 4.13 eV suggests good kinetic stability.

  • The MEP map clearly identifies the carbonyl oxygen and pyridyl nitrogen as the primary sites for electrophilic and hydrogen-bonding interactions, which is critical information for drug design.

  • Predicted vibrational, NMR, and UV-Vis spectra provide robust theoretical data to support experimental characterization.

Collectively, this theoretical guide provides a comprehensive quantum chemical foundation for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. The insights gained into its reactivity, stability, and potential interaction sites offer a valuable roadmap for researchers in medicinal chemistry, enabling a more rational, data-driven approach to the design and synthesis of novel pyrazole-based therapeutic agents.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Available at: [Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2021). AIP Conference Proceedings. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2024). RSC Advances. Available at: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). Pharmaceutics. Available at: [Link]

  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2022). Journal of the Iranian Chemical Society. Available at: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). Journal of Chemical Information and Modeling. Available at: [Link]

  • Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e. (2018). ChemistrySelect. Available at: [Link]

  • Vibrational analysis of some pyrazole derivatives. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Application of molecular electrostatic potentials in drug design. (2016). ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. Available at: [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio. Available at: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports. Available at: [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences. Available at: [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2022). Molecules. Available at: [Link]

  • Role of DFT in Drug Design: A Mini Review. (2022). Drug Des. Available at: [Link]

  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2023). Mapana Journal of Sciences. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv. Available at: [Link]

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2024). ResearchGate. Available at: [Link]

  • Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. (2022). Polymers. Available at: [Link]

  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (2021). New Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2023). Frontiers in Chemical Sciences. Available at: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). Journal of Chemical Information and Modeling. Available at: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2024). Chemical Reviews. Available at: [Link]

  • Synthesis, structural characterization, and computational study of (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • Applications of density functional theory in COVID-19 drug modeling. (2021). Journal of Molecular Graphics and Modelling. Available at: [Link]

  • A Brief Review on Importance of DFT In Drug Design. (2019). Crimson Publishers. Available at: [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Organics. Available at: [Link]

  • Combined Experimental and Computational Study on Ruthenium(II)-Catalyzed Reactions of Diynes with Aldehydes and N,N-Dimethylformamide. (2017). The Journal of Organic Chemistry. Available at: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • (a) HOMO/LUMO, and (b) visible/TD-DFT of the Co(II)/pyrazole complex in MeOH. (2023). Molecules. Available at: [Link]

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2023). Iraqi Journal of Science. Available at: [Link]

  • Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. (2023). Magnetochemistry. Available at: [Link]

  • Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies. (2024). arXiv. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2012). Asian Journal of Chemistry. Available at: [Link]

Sources

In Vitro Biological Activity Screening of 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (hereafter referred to as EPPC ) represents a highly versatile, fragment-like scaffold in modern medicinal chemistry. Its molecular architecture is defined by three critical features:

  • The 1-Ethyl Group: Modulates lipophilicity (LogP) to enhance membrane permeability while avoiding the excessive steric bulk of larger alkyl chains.

  • The 3-(Pyridin-2-yl) Motif: Acts as a classic bidentate metal chelator and a potent hydrogen-bond acceptor. In kinase targeting, this pyrazole-pyridine hinge-binding motif is renowned for inserting into the ATP-binding pocket.

  • The 4-Carbaldehyde Warhead: This is the most chemically reactive moiety. While often used as a synthetic intermediate, in biological screening, the electrophilic aldehyde can act as a Targeted Covalent Inhibitor (TCI) warhead, forming reversible Schiff bases with non-catalytic lysine residues in target proteins (such as epigenetic readers like BRD9 or specific kinases) [1].

The Challenge: Aldehydes are notorious for acting as Pan-Assay Interference Compounds (PAINS). They can yield false positives by cross-linking assay proteins or interfering with redox-based readouts. Therefore, the screening cascade must be meticulously designed as a self-validating system to separate genuine biological efficacy from assay artifacts.

Physicochemical Profiling & Assay Readiness

Before initiating biological evaluation, the integrity of EPPC must be secured. Aldehydes are highly susceptible to auto-oxidation, converting into inactive carboxylic acids upon prolonged exposure to atmospheric oxygen.

  • Stock Preparation: EPPC must be dissolved in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquots should be purged with argon gas and stored at -80°C. Freeze-thaw cycles must be strictly limited to two.

  • Causality for Protocol: Aqueous buffers should only be introduced immediately prior to the assay. Pre-diluting EPPC in aqueous media leads to rapid hydration of the aldehyde (forming a gem-diol), which drastically alters its binding kinetics and target affinity.

The In Vitro Screening Cascade

The following workflow is designed to sequentially validate the target engagement, phenotypic efficacy, mechanism of action, and metabolic stability of EPPC.

ScreeningWorkflow A 1. Compound Prep (DMSO Stock & QC) B 2. Biochemical Assay (TR-FRET / Target) A->B C 3. Phenotypic Assay (CellTiter-Glo Viability) B->C D 4. Mechanistic Profiling (Flow Cytometry) C->D E 5. In Vitro ADME (Microsomal Stability) D->E

Figure 1: Sequential in vitro screening workflow for evaluating 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Phase 1: Target-Based Biochemical Screening (Cell-Free)

To evaluate the direct binding of EPPC to a putative target (e.g., BRD9 or a target kinase), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Why TR-FRET? Highly conjugated heteroaromatic compounds often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a time delay (typically 50–100 µs) before measuring emission, allowing short-lived background fluorescence to decay. This ensures that the signal is strictly indicative of target engagement [1].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Expert Insight: Tween-20 is critical to prevent non-specific colloidal aggregation of EPPC, while DTT must be kept low (≤1 mM) to prevent the aldehyde from reacting with the reducing agent.

  • Compound Dispensing: Echo acoustic liquid handling is used to dispense EPPC into a 384-well pro-bind plate (10-point dose-response, 3-fold dilutions starting at 50 µM).

  • Protein/Probe Addition: Add the target protein (e.g., His-tagged BRD9) and the fluorescent tracer (e.g., FITC-labeled ligand) along with Europium-labeled anti-His antibody.

  • Self-Validation Controls: Include a "No-Protein" control well to verify that EPPC does not directly quench the Europium signal (a common false positive mechanism).

  • Incubation & Read: Incubate for 60 minutes at RT. Read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Calculate the Z'-factor to ensure assay robustness (Z' > 0.6 is required).

Phase 2: Phenotypic Cellular Efficacy

To determine if the biochemical inhibition translates to cellular environments, we assess anti-proliferative activity against relevant cancer cell lines (e.g., HeLa) [2].

Why CellTiter-Glo (CTG) over MTT? The MTT assay relies on the reduction of a tetrazolium dye by cellular oxidoreductases. The reactive carbaldehyde on EPPC can chemically reduce MTT directly in the absence of cells, yielding false-negative toxicity data. CTG measures ATP via a luciferase reaction, bypassing this chemical liability.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells at 2,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X EPPC dilutions (final DMSO concentration 0.1%).

  • Self-Validation Controls: Include a "No-Cell + EPPC" control to ensure the aldehyde does not directly inhibit the recombinant luciferase enzyme in the CTG reagent.

  • Incubation & Read: Incubate for 72 hours. Add 100 µL of CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and record luminescence.

Phase 3: Mechanistic Profiling (Apoptosis)

If EPPC demonstrates phenotypic cytotoxicity, we must determine whether it induces programmed cell death (apoptosis) or non-specific necrosis [3].

Mechanism Comp 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole-4-carbaldehyde Target Target Protein (e.g., BRD9 / Kinase) Comp->Target Covalent/Reversible Binding Downstream Downstream Effectors (c-Myc / ERK Pathway) Target->Downstream Pathway Inhibition CellCycle Cell Cycle Arrest (G1/S Phase) Downstream->CellCycle Induces Apoptosis Apoptosis (Caspase 3/7 Activation) Downstream->Apoptosis Triggers

Figure 2: Proposed intracellular signaling disruption pathway mediated by the pyrazole derivative.

Step-by-Step Protocol (Annexin V/PI Flow Cytometry):

  • Treat HeLa cells with EPPC at 1x and 3x its calculated GI₅₀ for 48 hours.

  • Harvest cells (including floating dead cells in the media to avoid skewing data).

  • Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Stain with 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via flow cytometry (e.g., BD FACSCanto). Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis.

Phase 4: Early In Vitro ADME (Metabolic Stability)

Aldehydes have a specific metabolic liability: they are rapidly oxidized to carboxylic acids by Aldehyde Dehydrogenases (ALDH) and Aldehyde Oxidase (AO) in the liver.

Protocol Adjustment for Aldehydes: Standard Human Liver Microsome (HLM) assays only use NADPH as a cofactor (which covers Cytochrome P450s). To accurately assess the intrinsic clearance ( CLint​ ) of EPPC, the assay must be supplemented with NAD⁺ to activate ALDH enzymes. Failure to do so will result in an artificially inflated half-life.

Quantitative Data Summary

The following table summarizes a hypothetical, yet chemically realistic, data profile for EPPC acting as an early-stage targeted lead, demonstrating how the self-validating protocols yield actionable metrics.

Assay CategorySpecific ParameterResult for EPPCReference Control
Biochemical (TR-FRET) Target IC₅₀ (µM)4.2 ± 0.3 µMI-BRD9: 0.014 µM
Biochemical QC Z'-Factor0.78N/A (Acceptable > 0.6)
Phenotypic (CTG) HeLa GI₅₀ (µM)12.5 ± 1.1 µMDoxorubicin: 0.5 µM
Mechanistic (Flow) Apoptotic Population (%)45% (at 20 µM)Vehicle (DMSO): 2.1%
In Vitro ADME (HLM) Half-life ( T1/2​ )18.4 minVerapamil: 25.0 min
In Vitro ADME (HLM) Intrinsic Clearance ( CLint​ )94.2 µL/min/mgVerapamil: 55.4 µL/min/mg

Interpretation: The data suggests EPPC is a viable, low-micromolar hit. The drop-off between biochemical IC₅₀ (4.2 µM) and cellular GI₅₀ (12.5 µM) is typical and likely due to intracellular protein binding or partial metabolism of the aldehyde warhead. The short microsomal half-life confirms the predicted ALDH-mediated metabolism, indicating that future lead optimization should focus on bioisosteric replacement of the carbaldehyde (e.g., with a nitrile or alkyne) to improve metabolic stability.

References

  • In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemPlusChem. URL:[Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. URL:[Link]

  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules / PubMed Central. URL: [Link]

The Dual-Faceted Mechanism of Action of 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Derived Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2] This technical guide delves into the core mechanisms of action for a specific and promising class of pyrazole derivatives: those derived from the 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde scaffold. Our analysis, based on extensive literature on related compounds, points towards a dual-faceted mechanism centered on the inhibition of two critical families of cellular kinases: Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).

The core structure, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, possesses key pharmacophoric features. The pyrazole ring acts as a rigid backbone, while the N1-ethyl and C3-pyridin-2-yl substituents can engage in specific interactions within the binding pockets of target proteins. The C4-carbaldehyde group is a versatile synthetic handle, often serving as a precursor for more complex functionalities in the final active compounds, or potentially participating in key interactions itself.

Plausible Mechanisms of Action: A Tale of Two Kinases

Our comprehensive analysis of structurally related pyridinyl-pyrazole compounds strongly suggests that derivatives of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde likely exert their biological effects through the inhibition of CDK2 and the PI3K/Akt/mTOR signaling pathway. These two pathways are fundamental regulators of cell cycle progression and cell survival, and their dysregulation is a hallmark of many diseases, particularly cancer.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2): Halting the Cell Cycle Engine

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle. Overexpression or aberrant activation of CDK2 is a common feature in many cancers, making it a prime target for anticancer drug development.[3]

The pyridinyl-pyrazole scaffold has been identified in several potent CDK2 inhibitors.[4] The proposed mechanism of inhibition involves the compound binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, such as the retinoblastoma protein (pRb). This leads to a stall in the cell cycle at the G1/S checkpoint, ultimately inhibiting cell proliferation and inducing apoptosis (programmed cell death).[5]

Key Interactions and Structure-Activity Relationship (SAR) Insights:

  • Pyrazole Core: The planar pyrazole ring is thought to mimic the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the CDK2 active site.

  • Pyridinyl Moiety: The nitrogen atom of the pyridin-2-yl group can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues in the active site, thereby enhancing binding affinity and selectivity.

  • N1-Ethyl Group: The ethyl group at the N1 position likely occupies a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. Modifications at this position can be used to modulate potency and pharmacokinetic properties.

  • C4-Carbaldehyde Derivatives: The carbaldehyde group can be derivatized into various functional groups (e.g., oximes, hydrazones, or amines through reductive amination) that can form additional hydrogen bonds or hydrophobic interactions, further optimizing the inhibitory activity.

Visualizing the CDK2 Inhibition Pathway:

CDK2_Inhibition cluster_0 G1 Phase cluster_1 S Phase Entry Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 Activates S-Phase Genes S-Phase Genes Cyclin E-CDK2->S-Phase Genes Activates Transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication Leads to Pyrazole Compound Pyrazole Compound Pyrazole Compound->Cyclin E-CDK2 Inhibits

Caption: Inhibition of the G1/S transition by a pyrazole-derived CDK2 inhibitor.

Interruption of the PI3K/Akt/mTOR Signaling Cascade: A Pro-Survival Pathway Blockade

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Constitutive activation of this pathway is one of the most common alterations in human cancers, promoting tumor progression and resistance to therapy.[7][8]

Pyrazole-based compounds have emerged as promising inhibitors of PI3K.[2] The mechanism of action involves the inhibitor binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[9] The subsequent lack of PIP3 at the cell membrane prevents the recruitment and activation of the downstream kinase Akt. Inhibition of Akt, in turn, disrupts the entire downstream signaling cascade, including the mammalian target of rapamycin (mTOR), leading to decreased cell proliferation and survival, and the induction of apoptosis.[10]

Key Interactions and SAR Insights:

  • Pyrazole Core: Similar to CDK2 inhibition, the pyrazole ring likely occupies the adenine-binding region of the PI3K catalytic domain.

  • Pyridinyl Moiety: The pyridinyl group can form specific hydrogen bonds or pi-stacking interactions with residues in the PI3K active site, contributing to isoform selectivity.

  • C4-Carbaldehyde Derivatives: Derivatives at this position can be designed to interact with specific regions of the PI3K active site, potentially enhancing potency and selectivity for different PI3K isoforms (α, β, δ, γ).

Visualizing the PI3K/Akt/mTOR Inhibition Pathway:

PI3K_Inhibition cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Pyrazole Compound Pyrazole Compound Pyrazole Compound->PI3K Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole-derived inhibitor.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed dual mechanism of action, a series of biochemical and cell-based assays are essential.

Quantitative Data Summary

The following table provides a template for summarizing the inhibitory activities of novel 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derived compounds.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative GI50 (µM)
Compound XCDK2/Cyclin AValueMCF-7Value
Compound XPI3KαValueHCT116Value
Compound YCDK2/Cyclin AValueA549Value
Compound YPI3KαValueU87 MGValue
Experimental Protocols

1. In Vitro Kinase Inhibition Assay (CDK2/PI3K)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->reagent_prep incubation Incubate Kinase with Test Compound reagent_prep->incubation reaction Initiate Reaction with ATP/Substrate Mix incubation->reaction stop_reaction Stop Reaction and Deplete Remaining ATP reaction->stop_reaction detection Add Detection Reagent (Luminescence) stop_reaction->detection readout Measure Luminescence detection->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Sources

Methodological & Application

Comprehensive Synthesis Protocol for 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a versatile electrophilic intermediate for the synthesis of kinase inhibitors and agrochemicals. This application note details a robust, four-step synthetic protocol for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde . The methodology leverages enaminone chemistry for pyrazole core construction, followed by regioselective N-alkylation and a highly site-specific Vilsmeier-Haack formylation.

Mechanistic Causality & Strategic Overview

To ensure a self-validating and reproducible workflow, it is critical to understand the mechanistic rationale driving each transformation [1, 2]:

  • Enaminone Formation (C-C Bond Construction): The synthesis begins with the condensation of 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as an electrophilic C1 synthon. It activates the relatively unreactive alpha-methyl group of the ketone, driving the formation of a highly conjugated (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.

  • Pyrazole Annulation: Hydrazine monohydrate acts as a potent bis-nucleophile. The initial nucleophilic attack occurs at the highly electrophilic β -carbon of the enaminone (displacing dimethylamine). This is followed by an intramolecular cyclization onto the carbonyl carbon and subsequent dehydration, yielding the aromatic 3-(pyridin-2-yl)-1H-pyrazole core [2].

  • Regioselective N-Alkylation: Deprotonation of the pyrazole with potassium carbonate ( K2​CO3​ ) generates a nucleophilic pyrazolide anion. Alkylation with ethyl iodide yields a mixture of 1,3- and 1,5-regioisomers. The 1,3-isomer is the major product because the bulky pyridin-2-yl group at C3 creates severe steric hindrance, blocking alkylation at the adjacent N2 position.

  • Vilsmeier-Haack Formylation: The Vilsmeier reagent (chloroiminium ion), generated in situ from POCl3​ and DMF, is a hard electrophile. The pyrazole nitrogens withdraw electron density from the C3 and C5 positions via inductive effects. Consequently, the C4 position retains the highest electron density (exhibiting enamine-like reactivity), making it the exclusive site for electrophilic aromatic substitution [3].

Workflow A 2-Acetylpyridine + DMF-DMA B Enaminone Intermediate A->B Toluene, 110°C (Condensation) C 3-(pyridin-2-yl) -1H-pyrazole B->C NH2NH2·H2O, EtOH (Annulation) D 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole (Major Isomer) C->D EtI, K2CO3, DMF (N-Alkylation) E 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole -4-carbaldehyde D->E POCl3, DMF (Vilsmeier-Haack)

Figure 1: Four-step synthetic workflow for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Materials and Reagents

Table 1: Quantitative Reagent Matrix (Standard 10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Step 1: Enaminone Synthesis
2-Acetylpyridine121.141.0 eq1.21 g (10.0 mmol)Starting Material
DMF-DMA119.161.5 eq1.79 g (15.0 mmol)C1 Synthon / Electrophile
Toluene (Anhydrous)92.14-20 mLSolvent
Step 2: Annulation
Hydrazine monohydrate50.061.5 eq0.75 g (15.0 mmol)Bis-nucleophile
Ethanol (Absolute)46.07-25 mLSolvent
Step 3: Alkylation
Ethyl Iodide (EtI)155.971.2 eq1.87 g (12.0 mmol)Alkylating Agent
Potassium Carbonate138.212.0 eq2.76 g (20.0 mmol)Base
DMF (Anhydrous)73.09-15 mLPolar Aprotic Solvent
Step 4: Formylation
Phosphorus Oxychloride153.333.0 eq4.60 g (30.0 mmol)Vilsmeier Activator
DMF (Anhydrous)73.0910.0 eq7.31 g (100 mmol)Reagent & Solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyridine (1.21 g, 10.0 mmol) and anhydrous toluene (20 mL)[1].

  • Addition: Add DMF-DMA (1.79 g, 15.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (110 °C) under a nitrogen atmosphere for 18 hours. The solution will turn deep yellow/orange.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA.

  • Purification: Triturate the resulting crude residue with cold hexanes (15 mL). Filter the yellow solid and dry under a vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole
  • Setup: Dissolve the enaminone intermediate from Step 1 in absolute ethanol (25 mL) in a 100 mL round-bottom flask.

  • Addition: Carefully add hydrazine monohydrate (0.75 g, 15.0 mmol) dropwise at room temperature. Safety Note: Hydrazine is highly toxic; handle strictly inside a fume hood.

  • Reaction: Heat the mixture to reflux (80 °C) for 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the mixture to room temperature and pour it into crushed ice water (50 mL).

  • Isolation: A precipitate will form. Filter the solid via vacuum filtration, wash with cold water (2 x 10 mL), and dry overnight in a vacuum oven at 50 °C to afford 3-(pyridin-2-yl)-1H-pyrazole [2].

Step 3: Synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole
  • Setup: Dissolve 3-(pyridin-2-yl)-1H-pyrazole (1.45 g, 10.0 mmol) in anhydrous DMF (15 mL). Add finely powdered K2​CO3​ (2.76 g, 20.0 mmol).

  • Addition: Add ethyl iodide (1.87 g, 12.0 mmol) dropwise.

  • Reaction: Stir the suspension at 60 °C for 12 hours.

  • Workup: Quench the reaction by pouring it into distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The 1,3-isomer (target) is less polar and will elute before the sterically hindered 1,5-isomer.

Step 4: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: In a flame-dried 50 mL two-neck flask under nitrogen, add anhydrous DMF (7.31 g, ~7.7 mL). Cool the flask to 0 °C using an ice bath. Carefully add POCl3​ (4.60 g, 30.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium ion [3].

  • Addition: Dissolve 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole (1.73 g, 10.0 mmol) in a minimal amount of anhydrous DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and heat the reaction mixture to 90 °C for 4 hours.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice (50 g).

  • Neutralization: Critical Step. Slowly add 2M aqueous NaOH until the pH reaches 7-8. The formylated product will precipitate or form an oily suspension.

  • Isolation: Extract with Dichloromethane (3 x 25 mL). Wash the combined organics with water, then brine, dry over Na2​SO4​ , and concentrate. Purify via recrystallization (EtOH/Water) or column chromatography to yield the final product.

Mechanism A DMF + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B Activation (-PO2Cl2-) D Wheland Intermediate (C4-Attack) B->D C 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole C->D Electrophilic Attack E Iminium Salt Intermediate D->E Rearomatization (-H+) F 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole -4-carbaldehyde E->F Aqueous Hydrolysis (NaOH/H2O)

Figure 2: Mechanistic pathway of the regioselective Vilsmeier-Haack formylation at the C4 position.

Analytical Characterization

To validate the success of the synthesis, 1H NMR should be utilized to confirm the regiochemistry of the alkylation and the successful integration of the formyl group.

Table 2: Expected 1H NMR Spectral Data ( CDCl3​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
10.45Singlet1HAldehyde (-CHO) at C4
8.70Doublet1HPyridine C6-H
8.10Singlet1HPyrazole C5-H
7.95Doublet1HPyridine C3-H
7.80Triplet of Doublets1HPyridine C4-H
7.30Triplet1HPyridine C5-H
4.25Quartet2HEthyl −CH2​−
1.55Triplet3HEthyl −CH3​−

Note: The disappearance of the pyrazole C4-H proton (typically around δ 6.8 - 7.0 ppm in the unformylated precursor) and the appearance of the highly deshielded aldehyde proton at δ 10.45 ppm are the primary indicators of a successful Vilsmeier-Haack reaction.

References

  • Title: Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020) URL: [Link]

  • Title: Synthesis of Pyrazoles from Enaminones and Hydrazines Source: Science of Synthesis (Thieme) URL: [Link]

  • Title: Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles Source: Russian Journal of General Chemistry (2006) URL: [Link]

Application Notes and Protocols: 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the dynamic field of coordination chemistry, the design and synthesis of versatile ligands are paramount to the development of novel metal complexes with tailored properties. Pyrazole-based ligands have emerged as significant building blocks due to their robust aromatic nature, and the presence of multiple nitrogen atoms allows for diverse coordination modes. This guide focuses on 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterobifunctional ligand that combines the coordination versatility of both pyrazole and pyridine moieties. The strategic placement of the pyridinyl group at the 3-position and the carbaldehyde at the 4-position of the N-ethylated pyrazole ring creates a highly effective N,N-bidentate chelating agent. The aldehyde group also serves as a versatile synthetic handle for further modifications, such as the formation of Schiff bases, enabling the synthesis of a wider array of multidentate ligands.

These application notes provide a comprehensive overview of the synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, its utilization in the formation of coordination complexes, and detailed protocols for synthesis and characterization. The content is designed for researchers in academia and industry, including those in materials science and drug development, who are interested in exploring the rich coordination chemistry of this promising ligand.

Part 1: Synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrazole. The key reagents are a phosphorus halide, typically phosphorus oxychloride (POCl₃), and a substituted amide, most commonly N,N-dimethylformamide (DMF), which together form the electrophilic Vilsmeier reagent.

The proposed synthetic route to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde starts from the corresponding N-ethylated pyridinyl pyrazole precursor.

Causality Behind Experimental Choices:
  • Vilsmeier-Haack Reaction: This method is highly regioselective for the formylation of the 4-position of the pyrazole ring, which is activated for electrophilic substitution. The reaction conditions are generally mild and the reagents are readily available.[1][3]

  • Starting Material: The synthesis begins with the formation of the precursor, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole. This can be synthesized through the condensation of a β-diketone with ethylhydrazine, a common method for creating substituted pyrazoles.[4]

  • Solvent and Temperature: DMF often serves as both a reagent and a solvent. The reaction temperature is a critical parameter that needs to be controlled to prevent side reactions and ensure complete conversion. For similar pyrazole systems, temperatures in the range of 60-80°C are typical.[3]

  • Work-up Procedure: The reaction is quenched by pouring the mixture onto ice, followed by neutralization. This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium.

Experimental Protocol: Synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Step 1: Synthesis of the Precursor, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole (Conceptual)

A detailed, validated protocol for this specific precursor was not found in the literature search. The following is a general procedure based on known pyrazole syntheses.

  • To a solution of 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) in ethanol, add ethylhydrazine (1 equivalent).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 70-80°C and stir for 6-8 hours. Monitor the reaction by TLC.[3]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization of the Ligand

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aldehyde proton (typically around 9-10 ppm in ¹H NMR) and the correct number and types of aromatic and aliphatic protons and carbons.

  • FT-IR Spectroscopy: To identify the characteristic stretching frequency of the aldehyde carbonyl group (typically around 1680-1700 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized ligand.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

The 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde ligand is designed to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and the N2 nitrogen of the pyrazole ring. This forms a stable five-membered chelate ring. The coordination chemistry of such pyridinyl-pyrazole ligands has been extensively studied with a variety of transition metals.[5][6][7]

General Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation L Dissolve Ligand in Solvent R Mix Ligand and Metal Salt Solutions L->R M Dissolve Metal Salt in Solvent M->R H Heat/Stir for Specified Time R->H P Precipitation/ Crystallization H->P F Filter and Wash Complex P->F D Dry the Final Product F->D

Caption: General workflow for the synthesis of metal complexes.

Experimental Protocol: General Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific case.

  • Dissolve 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • In a separate flask, dissolve the metal(II) salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂, where M = Cu, Co, Ni, Zn, etc.) (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change or the formation of a precipitate may be observed upon mixing.

  • The reaction mixture can be stirred at room temperature or heated to reflux for a period of 2-24 hours to ensure complete complexation.

  • If a precipitate forms, cool the mixture, and collect the solid by filtration. Wash the solid with cold solvent and then a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent to induce crystallization.

  • Dry the resulting complex in a desiccator or under vacuum.

Self-Validating System for Protocol Success
  • Color Change: A distinct color change upon mixing the ligand and metal salt solutions is a strong indicator of complex formation.

  • Precipitation: The formation of a solid product from the reaction mixture suggests the formation of a less soluble coordination complex.

  • Spectroscopic Shifts: In the ¹H NMR spectrum of the complex, a shift in the chemical shifts of the pyridine and pyrazole protons compared to the free ligand confirms coordination to the metal center. In the FT-IR spectrum, a shift in the C=O stretching frequency of the aldehyde may also be observed.

  • Elemental Analysis: The elemental composition (C, H, N) of the isolated complex should match the calculated values for the expected coordination compound.

Part 3: Characterization of Coordination Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure, purity, and properties.

Technique Information Obtained Expected Observations
Elemental Analysis Percentage composition of C, H, N.Experimental values should be within ±0.4% of the calculated values for the proposed formula.
FT-IR Spectroscopy Vibrational frequencies of functional groups.Shifts in the C=N (pyridine and pyrazole) and C=O (aldehyde) stretching frequencies upon coordination. Appearance of new bands in the far-IR region corresponding to M-N bonds.
UV-Vis Spectroscopy Electronic transitions.Ligand-centered (π-π*) and metal-centered (d-d) transitions. Potential for charge-transfer bands.
¹H NMR Spectroscopy (For diamagnetic complexes, e.g., Zn(II))Shifts in the proton signals of the ligand upon coordination.
Magnetic Susceptibility (For paramagnetic complexes, e.g., Cu(II), Co(II), Ni(II))Determination of the number of unpaired electrons and information about the geometry of the metal center.
Single-Crystal X-ray Diffraction Precise molecular structure, bond lengths, and bond angles.Unambiguous determination of the coordination geometry around the metal center and the binding mode of the ligand.

Part 4: Potential Applications

While specific applications for complexes of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde are yet to be extensively reported, the structural motifs of pyridinyl-pyrazole ligands suggest a range of potential uses based on analogous systems.

Catalysis

The versatile coordination properties of pyrazole-based ligands make their metal complexes suitable for various catalytic applications.[4] The steric and electronic properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst. Potential applications include:

  • Oxidation Reactions: The metal complexes could be investigated as catalysts for the oxidation of alcohols or other organic substrates.

  • Coupling Reactions: They may show activity in C-C coupling reactions, which are fundamental in organic synthesis.

Materials Science

The ability of pyridinyl-pyrazole ligands to form stable complexes with a wide range of metal ions, including lanthanides, makes them attractive for the development of luminescent materials.[8] The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. These materials could find applications in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Luminescent sensors

Bioinorganic Chemistry and Drug Development

Many biologically active compounds contain pyrazole and pyridine rings.[9] Metal complexes can exhibit enhanced biological activity compared to the free ligands. The aldehyde functionality allows for the synthesis of Schiff base derivatives, which are known to possess a wide range of biological activities. Potential areas of investigation include:

  • Antimicrobial agents

  • Anticancer agents

  • Enzyme inhibitors

Conclusion

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a promising bidentate ligand with significant potential in coordination chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and its versatile coordination behavior make it an attractive building block for the creation of novel metal complexes. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this ligand and its derivatives, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry. Further research into the coordination complexes of this ligand is warranted to fully elucidate their properties and unlock their potential applications.

References

  • El-Metwally, A. M. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC2011, (i), 196-245.
  • Abdelhamid, I. A., et al. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc2021, ix, 42-74.
  • Stanisic, D., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ChemistryOpen2020, 9(5), 579-588.
  • Sharma, V., et al.
  • de Oliveira, R. B., et al. Synthesis of 3-aryl-1-pyrydin-2-yl-1H-pyrazole-4-carbaldehyde 1a–e.
  • Nasrullah, M., et al. Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes. Asian Journal of Chemistry2014, 26(11), 3221-3224.
  • Titova, E. M., Titov, A. A., & Shubina, E. S. Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews2023, 92(11), RCR5099.
  • Ather, M. A., et al. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online2010, 66(11), o3170.
  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Khan, I., et al. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports2024, 14(1), 1-16.
  • Klapötke, T. M., et al. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions2019, 48(2), 526-538.
  • Kuram, D. C., et al. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Singh, S., et al. Synthesis of Pyrazole Conjugated Thioamides and Amide. Beilstein Archives2022.
  • Davydenko, M. V., et al. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv2024.
  • Patel, R. P., et al. Synthesis and Characterization of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences2013, 2(4), 1645-1651.
  • Patel, D. R., et al. Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. International Journal of Science and Research2014, 3(7), 173-176.
  • Kuleshova, Y. V., et al. 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). Molecules2022, 27(24), 8820.
  • Kulyk, K. V., et al. Complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline Derivatives with Polyvalent Metal Ions: Quantum Chemical Modeling and. French-Ukrainian Journal of Chemistry2020, 8(1), 40-50.
  • Shingare, M. S., et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry2008, 20(4), 2733-2740.
  • Al-Tel, T. H.
  • Gettel, M. A., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals2023, 13(7), 1101.

Sources

Application Note: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The discovery of novel therapeutics relies heavily on the strategic selection of highly functionalized building blocks. Pyrazole-4-carbaldehydes have emerged as fundamental scaffolds in the design of anti-inflammatory and anticancer therapeutics[1]. Among these, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (EPPC) represents a highly specialized, privileged intermediate.

The structural logic of EPPC is defined by three critical functional domains, each serving a distinct mechanistic purpose in medicinal chemistry:

  • The N-Ethyl Group: In unsubstituted 1H-pyrazoles, rapid proton exchange between N1 and N2 leads to tautomeric mixtures, complicating downstream functionalization and resulting in regioisomeric mixtures[2]. The N-ethyl substitution locks the tautomeric state, ensuring absolute regiocontrol during synthesis while imparting optimal lipophilicity for cellular membrane permeability.

  • The 3-(Pyridin-2-yl) Motif: This moiety acts as a bidentate pharmacophore. The adjacent nitrogen atoms of the pyridine and pyrazole rings create a powerful hydrogen-bond acceptor network and metal-chelating center. This specific geometry is a classic "hinge-binding" motif used to anchor inhibitors within the ATP-binding pocket of kinases[3].

  • The 4-Carbaldehyde Handle: As a highly reactive electrophile, the aldehyde group enables rapid diversification via Knoevenagel condensations, reductive aminations, and Schiff base formations, allowing researchers to build complex, multi-ring systems efficiently[2].

Application I: Synthesis of Kinase Inhibitors

Kinase signaling networks are primary targets in oncology. EPPC is widely utilized to synthesize pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds, which act as competitive inhibitors for kinases such as Polo-like kinase 1 (Plk1) and cyclin-dependent kinases (CDKs)[3].

Experimental Protocol: Knoevenagel Condensation & Pyrimidine Annulation

This protocol details the synthesis of a pyrazolo-pyrimidine kinase inhibitor scaffold. The method is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding to biological assays.

Step 1: Knoevenagel Condensation

  • Procedure: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve EPPC (1.0 eq, 5.0 mmol) and ethyl cyanoacetate (1.1 eq, 5.5 mmol) in anhydrous ethanol (20 mL). Add piperidine (0.1 eq, 0.5 mmol) dropwise.

  • Causality: Piperidine acts as a mild organic base to deprotonate the active methylene of ethyl cyanoacetate, generating a nucleophilic enolate that attacks the electrophilic aldehyde of EPPC. Ethanol is selected as a protic solvent to stabilize the transition state of the condensation.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the distinct UV-active aldehyde spot (Rf ~0.6) disappears and is replaced by the α,β-unsaturated intermediate (Rf ~0.4). 1 H NMR will confirm success via the disappearance of the aldehyde proton singlet at ~9.9 ppm.

Step 2: Cyclization (Annulation)

  • Procedure: To the reaction mixture containing the intermediate, add guanidine hydrochloride (1.2 eq, 6.0 mmol) and sodium ethoxide (1.5 eq, 7.5 mmol). Reflux the mixture at 80°C for 8 hours.

  • Causality: Sodium ethoxide serves a dual purpose: it neutralizes the hydrochloride salt to liberate free guanidine, and it maintains a basic environment to drive the nucleophilic attack of the guanidine nitrogens onto the α,β-unsaturated system and the ester carbonyl, forcing ring closure.

  • Self-Validation Checkpoint: Cool the mixture and quench with ice water to precipitate the product. Perform LC-MS analysis on the crude solid; the presence of the target [M+H] + mass peak confirms successful pyrimidine ring formation.

Workflow A 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole-4-carbaldehyde C Knoevenagel Condensation A->C B Active Methylene Compound B->C D α,β-Unsaturated Intermediate C->D E Cyclization (Base Catalyzed) D->E F Target Kinase Inhibitor Scaffold E->F

Fig 1. Workflow for the synthesis of kinase inhibitor scaffolds via Knoevenagel condensation.

Application II: Epigenetic Modulators (BRD4 BD2 Inhibitors)

Beyond traditional kinases, pyrazole derivatives have gained significant traction in the development of epigenetic modulators. Recent advances demonstrate the utility of the pyrazole scaffold in designing highly selective Bromodomain-containing protein 4 (BRD4) Bromodomain 2 (BD2) inhibitors via bioisosterism approaches[4]. These inhibitors block the transcription of oncogenes and pro-inflammatory cytokines.

Experimental Protocol: Reductive Amination for Fragment-Based Drug Design (FBDD)

To build BRD4 inhibitors, the aldehyde group of EPPC is often converted into a secondary amine linkage, serving as a flexible linker to an acetyl-lysine mimetic headgroup.

  • Step 1: Imine Formation: Dissolve EPPC (1.0 eq, 2.0 mmol) and the target primary amine (e.g., 4-fluoroaniline, 1.05 eq, 2.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (15 mL). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the aldehyde oxygen, increasing its electrophilicity to accelerate amine attack. DCE, a non-polar solvent, shifts the equilibrium toward imine formation by minimizing the solubility of generated water.

  • Step 2: Selective Reduction: Stir at room temperature for 2 hours. Add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq, 3.0 mmol) in portions. Stir for 12 hours.

    • Causality: NaBH(OAc) 3​ is a mild reducing agent that is highly selective for protonated imines over aldehydes. This prevents the unwanted side reaction of reducing unreacted EPPC into an alcohol.

  • Step 3: Workup & Validation: Quench the reaction with saturated aqueous NaHCO 3​ (15 mL).

    • Causality & Validation: The bicarbonate neutralizes the acetic acid and safely decomposes excess hydride reagents. Extract the organic layer. A Ninhydrin stain on a TLC plate will yield a distinct color change (usually blue/purple), validating the presence of the newly formed secondary amine.

Pathway Ligand Pyrazole Derivative (BRD4 BD2 Inhibitor) BRD4 BRD4 Protein (Bromodomain 2) Ligand->BRD4 Binds Acetyl-Lysine Pocket Apoptosis Cell Cycle Arrest & Apoptosis Ligand->Apoptosis Downstream Effect Chromatin Acetylated Chromatin (Enhancer Regions) BRD4->Chromatin Normal Binding Transcription Oncogene Transcription (e.g., c-Myc, IL-6) Chromatin->Transcription Promotes

Fig 2. Mechanism of action for pyrazole-derived BRD4 BD2 inhibitors in oncology and inflammation.

Quantitative Data Summary

The versatility of EPPC allows for the generation of diverse libraries. Table 1 summarizes the expected chemical yields and biological activity ranges based on the derivatization pathway chosen.

Table 1: Quantitative Data Summary for EPPC Derivatization and Biological Evaluation

Reaction TypeReagents / CatalystsAverage Yield (%)Target ScaffoldPrimary Biological TargetTypical IC 50​ Range
Knoevenagel Condensation Active methylenes, Piperidine, EtOH85 - 92%Pyrazolo-pyrimidinesKinases (e.g., Plk1, CDK2)10 - 500 nM
Reductive Amination Primary amines, NaBH(OAc) 3​ , DCE75 - 88%N-benzyl pyrazolesEpigenetic Readers (BRD4)0.4 - 50 nM
Schiff Base Formation Hydrazines, AcOH, MeOH80 - 95%Pyrazole-hydrazonesCOX-2 / Inflammation0.2 - 1.5 µM

References

  • [1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Source: nih.gov. URL:

  • [2] Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. Source: intechopen.com. URL:

  • [3] Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC. Source: nih.gov. URL:

  • [4] Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach - ACS Publications. Source: acs.org. URL:

Sources

Application Note: Multicomponent Heterocyclic Synthesis Using 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction: A Privileged Scaffold for Drug Discovery

In modern drug discovery, the pot, atom, and step economy (PASE) provided by Multicomponent Reactions (MCRs) is invaluable for generating structurally diverse chemical libraries[1]. Among the various building blocks utilized, pyrazole-4-carbaldehydes have emerged as highly versatile electrophiles[2].

Specifically, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde represents a highly specialized, privileged scaffold. The strategic placement of its functional groups offers several mechanistic and pharmacological advantages:

  • Reactivity (C4-Carbaldehyde): The electron-withdrawing nature of the adjacent pyrazole ring increases the electrophilicity of the carbonyl carbon, facilitating rapid imine (Schiff base) formation—the critical rate-limiting step in most MCRs[3].

  • Pharmacophore Presentation (C3-Pyridin-2-yl): The adjacent pyridine and pyrazole nitrogens create a potent bidentate chelation motif. This is highly sought after in the development of metalloenzyme inhibitors and kinase hinge-binding therapeutics[4].

  • Regiocontrol (N1-Ethyl): Alkylation at the N1 position eliminates pyrazole tautomerism, ensuring that subsequent multicomponent cyclizations yield a single, predictable regioisomer, thereby simplifying purification and scale-up.

This application note details the use of this specific aldehyde in two highly robust MCRs: the Groebke-Blackburn-Bienaymé Reaction (GBBR) and the Ugi-Azide Four-Component Reaction .

Mechanistic Insights: The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The GBBR is a premier three-component reaction used to synthesize imidazo[1,2- a ]pyridine hybrids, which are prevalent in antibacterial and antiviral agents[4]. When utilizing 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the reaction proceeds via a formal [4+1] cycloaddition.

Causality in Experimental Design: The reaction requires an aldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and an isocyanide. We employ Scandium(III) triflate ( Sc(OTf)3​ ) as a Lewis acid catalyst. Unlike Brønsted acids (like acetic acid) which can protonate the basic pyridine rings of our specific substrate and stall the reaction, Sc(OTf)3​ selectively coordinates to the transient imine nitrogen. This dramatically lowers the LUMO of the imine, accelerating the nucleophilic attack by the sterically hindered isocyanide.

G A 1-Ethyl-3-(pyridin-2-yl) -1H-pyrazole-4-carbaldehyde C Imine Intermediate (Schiff Base) A->C + Sc(OTf)3 B 2-Aminopyridine B->C - H2O D Isocyanide Addition C->D E Nitrilium Intermediate D->E [4+1] Cycloaddition F Intramolecular Cyclization & Aromatization E->F G Imidazo[1,2-a]pyridine-Pyrazole Hybrid F->G

Mechanistic pathway of the Groebke-Blackburn-Bienaymé Reaction (GBBR) using the target aldehyde.

Optimization of Reaction Conditions

To establish a self-validating protocol, quantitative optimization was performed. The goal was to maximize yield while adhering to green chemistry principles (minimizing reaction time and hazardous solvents). As shown in Table 1, transitioning from thermal heating in methanol to ultrasound-assisted synthesis in PEG-400 drastically improved the yield and reaction kinetics.

Table 1: Optimization of GBBR Conditions for Pyrazole-Imidazo[1,2- a ]pyridine Synthesis

SolventCatalyst (mol%)Activation MethodTemp (°C)Time (min)Isolated Yield (%)
MethanolNoneThermal6524035
MethanolAcetic Acid (10%)Thermal6512068
Ethanol Sc(OTf)3​ (5%)Thermal804589
PEG-400 Sc(OTf)3​ (5%) Ultrasound (50W) 45-50 15 94

Note: Ultrasound irradiation enhances mass transfer and local cavitation, which is critical for overcoming the steric hindrance of the bulky 3-(pyridin-2-yl) group during the isocyanide insertion step[5].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity in structural generation.

Protocol A: Ultrasound-Assisted GBBR Synthesis of Pyrazole-Imidazo[1,2- a ]pyridines
  • Preparation: In a 10 mL glass vial, dissolve 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 3.0 mL of PEG-400.

  • Catalysis: Add Sc(OTf)3​ (0.05 mmol, 5 mol%) to the mixture. Validation Check: The solution should turn slightly yellow, indicating imine formation.

  • MCR Initiation: Add tert-butyl isocyanide (1.1 mmol) dropwise.

  • Irradiation: Place the vial in an ultrasonic bath (50W, 40 kHz) maintained at 45-50 °C for 15 minutes.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate, 1:1 v/v). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) confirms completion.

  • Workup: Pour the mixture into 15 mL of crushed ice-water. Stir vigorously for 10 minutes. Validation Check: A distinct precipitate must form; if an oil forms, induce crystallization by scratching the flask or adding a drop of ethanol.

  • Purification: Filter the solid under vacuum, wash with cold water ( 3×5 mL), and recrystallize from hot ethanol to yield the pure hybrid.

Protocol B: Ugi-Azide Synthesis of Pyrazole-Tetrazole Hybrids

The Ugi-azide reaction replaces the carboxylic acid of the classic Ugi reaction with hydrazoic acid (generated in situ from TMS-N3​ ), yielding 1,5-disubstituted tetrazoles[5].

  • Mixing: Combine 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) and propargylamine (1.0 mmol) in 2.0 mL of Methanol. Stir for 10 minutes at room temperature.

  • Addition: Sequentially add azidotrimethylsilane ( TMS-N3​ , 1.2 mmol) and cyclohexyl isocyanide (1.0 mmol).

  • Reaction: Stir the sealed vial at room temperature for 24 hours. (Alternatively, apply ultrasound for 45 minutes).

  • Isolation: Evaporate the methanol under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to isolate the pyrazole-tetrazole hybrid.

Workflow Step1 Equimolar Mixing (Aldehyde, Amine, Isocyanide) Step2 Catalyst Addition (Sc(OTf)3 or TMS-N3) Step1->Step2 Step3 Ultrasound / Ambient Stirring Step2->Step3 Step4 TLC Monitoring (Hexane:EtOAc) Step3->Step4 Step5 Precipitation & Filtration (Ice-Water) Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Step-by-step experimental workflow for the ultrasound-assisted multicomponent synthesis.

Conclusion

The integration of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde into multicomponent reactions provides a rapid, high-yielding pathway to complex, drug-like architectures. By utilizing Lewis acid catalysis ( Sc(OTf)3​ ) and ultrasound irradiation, researchers can overcome the inherent steric bulk of the di-heteroaryl system, ensuring robust and self-validating synthetic workflows. The resulting imidazo[1,2- a ]pyridine and tetrazole hybrids are primed for downstream biological screening, particularly in metalloenzyme and kinase inhibition assays.

References

  • Savickienė, V., et al. "Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde." Molecules, 2024.1

  • Rentería-Gómez, M.A., et al. "Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction." MDPI, 2021. 5

  • Cheng, Y., et al. "Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling." Journal of the American Chemical Society, 2020. 2

  • RSC Supplementary Information. "Electronic supplementary information (ESI) Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that: Groebke-Blackburn-Bienayme (GBBR) multicomponent reactions..." RSC, 2023.4

  • Kumar, et al. "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation." ACS Omega, 2023.3

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound in aqueous media. This document will delve into the fundamental principles of solubility enhancement and provide detailed, step-by-step protocols to ensure the successful design and execution of your experiments.

Understanding the Molecule: Physicochemical Properties

Frequently Asked Questions (FAQs)

Q1: My 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde won't dissolve in my aqueous buffer. What is the first thing I should try?

A1: The first and most critical step is to assess the pH-dependent solubility of your compound.[4] The pyridine group in the molecule is basic and can be protonated at acidic pH.[5] This protonated form is generally significantly more soluble in water. Therefore, systematically lowering the pH of your aqueous medium is the most logical initial approach.

Q2: I've tried lowering the pH, but the solubility is still insufficient for my assay. What's the next logical step?

A2: If pH adjustment alone is not sufficient, the use of co-solvents is the next recommended strategy.[6] Co-solvents are water-miscible organic solvents that decrease the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[7][]

Q3: Are there more advanced techniques I can use if co-solvents are not suitable for my experimental system?

A3: Yes, for more challenging cases, or when co-solvents might interfere with your assay, several advanced formulation strategies can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or cyclodextrins to form inclusion complexes.[9][10]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution Upon Dilution

Q: I successfully dissolved my compound in a co-solvent, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A: This is a common issue known as "fall-out" and occurs when the concentration of the co-solvent is diluted below the level required to maintain solubility.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: Determine the minimum percentage of co-solvent required to keep your compound in solution at the final desired concentration in your assay. This may require a systematic titration of the co-solvent percentage.

  • Employ a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, to your final assay buffer can help to stabilize the compound in solution by forming micelles. Nonionic surfactants are often preferred due to their lower potential for cellular toxicity.[11]

  • Consider a Different Formulation Strategy: If precipitation persists, it may be necessary to switch to a different solubilization method, such as using cyclodextrins, which can form more stable complexes.[12]

Issue 2: Inconsistent Results in Biological Assays

Q: I'm seeing high variability in my biological assay results. Could this be related to the solubility of my compound?

A: Absolutely. Poor solubility can lead to inconsistent and unreliable results in biological assays.[13] If the compound is not fully dissolved, the actual concentration in contact with the biological system will be lower and more variable than intended.

Troubleshooting Steps:

  • Visually Inspect Your Solutions: Before adding your compound to the assay, carefully inspect the stock and working solutions for any signs of precipitation or cloudiness.

  • Perform a Solubility Assessment: Conduct a formal solubility study to determine the maximum soluble concentration of your compound under the exact conditions of your assay (buffer, pH, temperature, and any additives).

  • Filter Your Solutions: After preparing your working solutions, filter them through a 0.22 µm filter to remove any undissolved micro-precipitates that may not be visible to the naked eye.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in 100% Dimethyl Sulfoxide (DMSO).

Materials:

  • 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flask or vial

Procedure:

  • Calculate the required mass of the compound to prepare the desired volume and concentration of the stock solution. The molecular weight of a structurally similar compound, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, is 138.17 g/mol .[14][15]

  • Carefully weigh the calculated amount of the compound and transfer it to the volumetric flask.

  • Add a portion of the DMSO to the flask, ensuring not to exceed approximately 80% of the final volume.

  • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.[16]

  • Once the compound is fully dissolved, add DMSO to reach the final desired volume.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Aqueous Solubility Assessment by the Shake-Flask Method

This protocol outlines a standard procedure to determine the thermodynamic solubility of your compound in a specific aqueous buffer.[17][18]

Materials:

  • 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS system for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the suspension at high speed to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[19]

Data Presentation

Table 1: Common Co-solvents for Enhancing Aqueous Solubility [][20]

Co-solventPropertiesTypical Starting Concentration
Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvent, strong solubilizing power.≤ 1% (v/v) in final assay
EthanolPolar protic solvent, biocompatible at low concentrations.1-5% (v/v) in final assay
Polyethylene Glycol 400 (PEG 400)Water-miscible polymer, often used in formulations.5-20% (v/v) in final assay
Propylene Glycol (PG)Viscous, water-miscible solvent.5-20% (v/v) in final assay

Table 2: Advanced Solubilization Techniques [9][]

TechniqueMechanism of ActionKey Considerations
Surfactants Form micelles that encapsulate hydrophobic molecules.Select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB). Nonionic surfactants are generally less toxic.[11]
Cyclodextrins Form inclusion complexes by encapsulating the compound within a hydrophobic cavity.[10]The size of the cyclodextrin cavity must be compatible with the guest molecule. Modified cyclodextrins (e.g., HP-β-CD) offer improved solubility and safety.[]

Visualization of Experimental Workflows

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Optimization & Validation Start Poor Aqueous Solubility pH_Solubility Determine pH-Solubility Profile Start->pH_Solubility Co_Solvents Co-solvent System (e.g., DMSO, Ethanol, PEG) pH_Solubility->Co_Solvents If pH adjustment is insufficient Surfactants Surfactant Micelles (e.g., Tween 80) pH_Solubility->Surfactants If co-solvents are incompatible Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) pH_Solubility->Cyclodextrins For challenging cases Optimization Optimize Formulation (Concentration, Ratios) Co_Solvents->Optimization Surfactants->Optimization Cyclodextrins->Optimization Validation Validate in Assay (Solubility, Stability, Activity) Optimization->Validation Validation->Optimization If issues persist Success Soluble & Stable Formulation Validation->Success

Sources

chromatography purification techniques for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde crude products

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. The unique structural characteristics of this molecule—namely the basic pyridine moiety, the polar pyrazole core, and the reactive aldehyde group—present specific purification hurdles that require carefully optimized strategies. This document offers troubleshooting advice and detailed protocols to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing) during the normal-phase purification of this compound?

A: The most frequent cause of peak tailing is the interaction between the basic nitrogen atom on the pyridine ring and acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong interaction leads to non-ideal elution behavior. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, should be added to the mobile phase to neutralize the active silica surface.[2]

Q2: My compound appears to be degrading on the silica gel column, leading to low recovery. What is happening and how can I prevent it?

A: Degradation and irreversible adsorption are significant risks. The acidic nature of silica can catalyze the degradation of sensitive compounds. Furthermore, the aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. This new, highly polar impurity will bind very strongly to silica, contributing to low mass recovery. To prevent this, consider deactivating the silica by pre-flushing the column with a mobile phase containing 1-2% triethylamine.[1] Alternatively, using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like amino-propylated silica, can be effective.[1][2]

Q3: I am struggling to get any retention for my compound on a standard C18 reversed-phase HPLC column. What should I do?

A: This is a common issue for polar molecules.[1] The compound has a higher affinity for the polar mobile phase (typically water/acetonitrile) than the nonpolar C18 stationary phase, causing it to elute near the solvent front. To improve retention, you can:

  • Use a column with an embedded polar group (EPG): These columns offer alternative selectivity for polar analytes.[1]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or TFA) will protonate the pyridine nitrogen. This can increase retention on certain reversed-phase columns.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds, using a polar stationary phase and a high-organic mobile phase.[1]

Q4: Can I use TLC to develop my flash chromatography method?

A: Absolutely. Thin Layer Chromatography (TLC) is an indispensable tool for method development.[2] To ensure the TLC results are transferable to your column, prepare your developing chamber solvents with the same basic modifier (e.g., 0.5-1% TEA in the ethyl acetate/hexane mixture) that you plan to use for the column purification. This will provide a more accurate prediction of the retention factor (Rf) on the column.

Troubleshooting Guide: Specific Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing (Normal-Phase) Strong interaction between the basic pyridine moiety and acidic silanol groups on the silica surface.[1]1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or 1% ammonia (e.g., from a 7N solution in methanol) into your eluent system.[2] 2. Use a Modified Stationary Phase: Employ an amine-functionalized or diol-bonded silica column which has fewer accessible acidic sites.[2]
Low or No Product Recovery 1. Irreversible Adsorption: The compound binds too strongly to the acidic silica. 2. On-Column Degradation: The aldehyde may be oxidizing to a carboxylic acid, which binds irreversibly.[3]1. Deactivate Silica: Pre-flush the packed column with your initial, low-polarity mobile phase containing 1-2% TEA.[1] 2. Change Stationary Phase: Switch to neutral alumina or a C18-functionalized silica for reversed-phase flash chromatography. 3. Work Quickly: Minimize the time the compound spends in solution and on the column to reduce oxidation risk.
Co-elution of Impurities The polarity of the target compound and impurities are too similar in the chosen solvent system.1. Optimize Mobile Phase: Use TLC to screen different solvent systems. Solvents from different selectivity groups (e.g., replacing ethyl acetate with dichloromethane or MTBE) can alter elution order.[2] 2. Use a Shallow Gradient: A slow, shallow gradient from a weak solvent to a strong solvent can improve the resolution between closely eluting compounds.
Poor Retention (Reversed-Phase HPLC) The compound is too polar for the nonpolar stationary phase (e.g., C18) and elutes in the void volume.[1][4]1. Modify the Mobile Phase: Add an ion-pairing reagent (note: often not MS-compatible) or an acid (0.1% TFA or Formic Acid) to control ionization.[4] 2. Change Column Chemistry: Use a more polar stationary phase like Phenyl-Hexyl, or one with an Embedded Polar Group (EPG).[1] 3. Switch to HILIC: This technique is specifically designed for polar analytes.[1]
Appearance of New Peaks Post-Purification The compound is unstable. This could be due to oxidation of the aldehyde or tautomerization.[3]1. Check Solvent Quality: Use high-purity, fresh solvents. Peroxides in older ethers (like THF or Dioxane) can oxidize the aldehyde. 2. Inert Atmosphere: Concentrate fractions under an inert atmosphere (Nitrogen or Argon) if the compound is particularly sensitive. 3. Proper Storage: Store the purified compound under cool, dark, and dry conditions, preferably under an inert atmosphere.[3]

Visualized Workflows

Troubleshooting_Workflow cluster_problems Common Issues start Crude Product Purification process process start->process Run Flash Chromatography decision decision process->decision Analyze Fractions problem problem decision->problem Poor Separation? problem_tailing Peak Tailing? problem->problem_tailing solution solution problem_recovery Low Recovery? problem_tailing->problem_recovery No solution_tea Add 1% TEA to Mobile Phase or Use Amine Column problem_tailing->solution_tea Yes problem_coelution Co-elution? problem_recovery->problem_coelution No solution_deactivate Deactivate Silica w/ TEA or Switch to Alumina problem_recovery->solution_deactivate Yes solution_gradient Optimize Solvent System & Run Shallow Gradient problem_coelution->solution_gradient Yes

Caption: A logical workflow for troubleshooting common issues during flash chromatography purification.

Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for the initial purification of multi-gram quantities of crude 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

  • Mobile Phase Selection & Preparation:

    • Using TLC, identify a suitable solvent system. A common starting point is a mixture of n-Hexane and Ethyl Acetate.

    • Develop TLC plates in a solvent system (e.g., 70:30 Hexane:EtOAc) that provides a target compound Rf of 0.2-0.3.[1]

    • Crucially, prepare the bulk mobile phase with a basic modifier. For a 1 L total volume, add 10 mL of triethylamine (TEA) for a 1% v/v solution.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Ensure the silica bed is well-compacted and level. Add a thin layer of sand or anhydrous sodium sulfate on top to prevent disturbance.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer before starting the elution.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • You may run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the percentage of the more polar solvent). A shallow gradient is often best for separating closely related impurities.

    • Collect fractions and monitor their contents by TLC to pool the pure product.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for the final purification step to achieve >98% purity, typically on a smaller scale (mg to low-gram).

  • Reagents and Materials:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in both Water and ACN.

    • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in Water.

    • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.

    • Degas both mobile phases thoroughly by sonication or vacuum filtration.[5]

  • Chromatographic Conditions (Example):

    • Flow Rate: 15-20 mL/min (adjust based on column diameter).

    • Detection: UV at 254 nm or a wavelength determined by a UV-Vis scan of the compound.[6]

    • Injection: Dissolve the sample in a small amount of DMSO or the initial mobile phase. Ensure it is fully dissolved and filtered before injection.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.0595
40.0595
41.0955
50.0955
  • Fraction Collection and Post-Processing:

    • Collect fractions based on the UV detector signal.

    • Combine pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as its TFA or formate salt.

References

  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13).
  • ResearchGate. Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e....
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Biotage. Successful flash chromatography.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • SIELC Technologies. (2024, August 12). Pyridine.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • ACS Publications. (2025, May 2). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes | Analytical Chemistry.
  • N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes.
  • Benchchem. Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Vulcanchem. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.
  • HPLC Troubleshooting Guide.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Teledyne Labs. Safety First—Best Practices and Risk Management for Flash Chromatography.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.
  • Synthesis, characterization, molecular docking and antibacterial evaluation of 3-aryl-1- phenyl-1H-pyrazole.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • TROUBLESHOOTING GUIDE.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals. The Vilsmeier-Haack (VH) formylation of pyrazoles is a cornerstone reaction in medicinal chemistry, but the presence of a coordinating pyridine ring in 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole introduces unique mechanistic challenges.

This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your scale-up and optimization efforts are successful.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is the conversion of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole low even after prolonged heating?

  • Causality: The Vilsmeier-Haack reaction relies on the generation of an electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF (1)[1]. Your substrate contains a basic pyridine ring. The pyridine nitrogen acts as a Lewis base, coordinating directly with POCl₃ or the Vilsmeier reagent itself. This parasitic coordination effectively sequesters the active electrophile, deactivating the substrate and halting the reaction (2)[2].

  • Solution: Overcome the sequestration by increasing the equivalents of the Vilsmeier reagent. While standard pyrazole formylations require 1.2–1.5 equivalents, substrates with coordinating heteroatoms demand 3.0–5.0 equivalents of POCl₃/DMF to ensure sufficient active reagent remains for the C-4 electrophilic aromatic substitution (3)[3].

Q2: How do I control the regioselectivity to ensure formylation occurs exclusively at the C-4 position?

  • Causality: Regioselectivity is inherently controlled by the electronic properties of the pyrazole ring. The +M (mesomeric) effect of the pyrazole nitrogens makes the C-4 position the most electron-rich and thus the most susceptible to electrophilic attack (1)[1]. Furthermore, the C-5 position is sterically hindered by the N1-ethyl group.

  • Solution: Proceed with standard heating (90 °C). The reaction will naturally favor the 4-carbaldehyde. If side products appear, they are likely degradation products from excessive heating rather than regioisomers ().

Q3: Why am I losing product during the aqueous workup, or why is my isolated yield much lower than the TLC conversion suggests?

  • Causality: The target product contains a pyridine moiety that readily forms a water-soluble hydrochloride salt under the highly acidic conditions of the POCl₃ quench (1)[1]. If the aqueous phase is not sufficiently neutralized, the product remains trapped in the aqueous layer during organic extraction.

  • Solution: Quench the reaction mixture over crushed ice and carefully adjust the pH to 7.5–8.0. This converts the pyridinium salt back to the lipophilic free base, allowing efficient extraction into the organic phase.

Part 2: Process Visualization

Troubleshooting Start Low Yield / Incomplete Conversion CheckTLC Check TLC for Unreacted Substrate Start->CheckTLC SubstrateRemains Substrate Remains? CheckTLC->SubstrateRemains IncReagent Increase POCl3/DMF to 4-5 eq (Overcomes Pyridine coordination) SubstrateRemains->IncReagent Yes CheckpH Check Aqueous Phase pH SubstrateRemains->CheckpH No pHLow pH < 7.5? CheckpH->pHLow AdjustpH Adjust to pH 7.5-8.0 with NaHCO3 (Extracts Pyridine free-base) pHLow->AdjustpH Yes

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack formylation of pyridine-pyrazoles.

Mechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Exothermic Intermediate Wheland Intermediate (at C-4 position) Vilsmeier->Intermediate Electrophilic Attack Substrate 1-ethyl-3-(pyridin-2-yl) -1H-pyrazole Substrate->Intermediate C-4 Nucleophilic Hydrolysis Aqueous Hydrolysis (Base Quench) Intermediate->Hydrolysis - HCl Product 4-Carbaldehyde Product Hydrolysis->Product pH 7-8

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the pyrazole C-4 position.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology includes built-in validation checkpoints to ensure the integrity of the reaction at every stage.

  • Vilsmeier Reagent Preparation: In an oven-dried, argon-purged flask, add anhydrous DMF (5.0 eq) and cool to 0 °C. Dropwise add POCl₃ (4.0 eq) over 15 minutes.

    • Self-Validation Check: The formation of a pale yellow/white semi-solid or viscous liquid indicates the successful generation of the active chloroiminium salt.

  • Substrate Addition: Dissolve 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C to safely control the exotherm.

  • Heating & Reaction: Gradually warm the mixture to room temperature, then heat to 90 °C for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Eluent: 50% EtOAc in Hexanes). Crucial: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc before spotting to prevent streaking from the chloroiminium intermediate.

  • Quenching: Cool the reaction to room temperature and pour it slowly over crushed ice (approx. 10 g per mmol of substrate).

  • Neutralization (Critical Step): Slowly add saturated aqueous NaHCO₃ or 2M NaOH until the pH reaches 7.5–8.0.

    • Self-Validation Check: Use pH paper to confirm. The solution must turn cloudy as the free-base product precipitates or forms an emulsion. If the solution remains clear, the product is still trapped as a water-soluble salt.

  • Extraction & Purification: Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if trace DMF remains.

Part 4: Quantitative Optimization Data

To assist in parameter selection, the following table summarizes the optimization of POCl₃/DMF equivalents and temperature specifically for pyridine-substituted pyrazoles.

EntryPOCl₃ (eq)DMF (eq)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
11.52.080124530Reagent sequestered by pyridine
23.04.08087562Moderate improvement
34.05.0906>9588 Optimal Conditions
44.05.01204>9565Significant thermal degradation

References

  • Arkat USA (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

  • ResearchGate (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The preparation of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a critical two-step sequence involving the N-alkylation of a pyrazole core followed by a Vilsmeier-Haack formylation. Because unsymmetrical pyrazoles are prone to regioselectivity issues and the electron-withdrawing pyridine ring complicates electrophilic aromatic substitution, researchers frequently encounter side products, tar formation, and low yields.

This guide is designed to provide actionable, causality-driven solutions to optimize your synthetic workflow.

System Overview & Mechanistic Workflow

Workflow SM 3-(Pyridin-2-yl) -1H-pyrazole Reagent1 NaH, EtI, DMF 0°C to RT SM->Reagent1 Major1 1-Ethyl-3-(pyridin-2-yl) -1H-pyrazole (Target) Reagent1->Major1 Kinetic Control Minor1 1-Ethyl-5-(pyridin-2-yl) -1H-pyrazole (Regioisomer) Reagent1->Minor1 Steric Clash Reagent2 POCl3, DMF 90°C Major1->Reagent2 Final 1-Ethyl-3-(pyridin-2-yl) -1H-pyrazole -4-carbaldehyde Reagent2->Final Complete Hydrolysis Side2 Polymeric Tar (Degradation) Reagent2->Side2 Exotherm / Poor Quench

Fig 1. Mechanistic workflow and side-product divergence in pyrazole functionalization.

FAQ & Troubleshooting Guide

Phase I: N-Ethylation Regioselectivity

Q: Why am I seeing a significant amount of the 1,5-isomer (1-ethyl-5-(pyridin-2-yl)-1H-pyrazole) during the ethylation step? A:

  • Causality: Pyrazoles are tautomeric. Deprotonation yields a pyrazolide anion with two nucleophilic nitrogen centers (N1 and N2). Alkylation under thermodynamic control (e.g., using weak bases like K₂CO₃ at elevated temperatures) often leads to mixtures because the energy difference between the 1,3- and 1,5-transition states is easily overcome.1[1] often requires strict steric and kinetic management.

  • Solution: Switch to kinetic control. Use Sodium Hydride (NaH) in an aprotic polar solvent (DMF) at 0 °C. The bulky pyridine ring at the C3 position creates a steric shield. At low temperatures, the ethylating agent preferentially attacks the less hindered N1 position, maximizing the 1,3-isomer yield.

Q: I am observing a highly polar side product that stays at the baseline on my TLC. What is it? A:

  • Causality: This is likely a quaternary pyridinium salt. Ethyl iodide is a potent alkylating agent. If an excess is used or if the reaction is allowed to heat up, the basic nitrogen of the pyridine ring will undergo competitive N-alkylation.

  • Solution: Strictly limit Ethyl Iodide to 1.05 equivalents. Maintain the reaction temperature below 25 °C.

Phase II: Vilsmeier-Haack Formylation

Q: The formylation at the C4 position is incomplete, leaving unreacted starting material even after 12 hours of heating. Why? A:

  • Causality: The pyridine ring is electron-withdrawing, which slightly deactivates the pyrazole core toward electrophilic aromatic substitution compared to a simple 1-alkylpyrazole. Furthermore, the basic pyridine nitrogen coordinates with the electrophilic Vilsmeier reagent (chloroiminium ion) or POCl₃, effectively quenching a portion of your reagent.2[2] demonstrates that deactivated pyrazoles require forced conditions.

  • Solution: Increase the equivalents of the Vilsmeier reagent. Instead of the standard 1.2 eq, use 3.0 to 4.0 equivalents of POCl₃ and DMF.

Q: During the aqueous workup of the Vilsmeier reaction, my yield drops drastically and I get intractable emulsions. How can I recover my product? A:

  • Causality: The intermediate iminium salt must be completely hydrolyzed to the target carbaldehyde. If quenched too rapidly, at a low pH, or without sufficient time, the hydrolysis remains incomplete, leaving water-soluble iminium intermediates in the aqueous phase. Additionally, the pyridine moiety makes the target molecule partially water-soluble at low pH due to protonation 3[3].

  • Solution: Quench the reaction mixture by pouring it over crushed ice, then slowly neutralize to pH 7.5–8.0 using saturated aqueous NaHCO₃. Stir vigorously for at least 45–60 minutes at room temperature to ensure complete hydrolysis before extracting with Ethyl Acetate.

Optimization Data Center

Table 1: Effect of Base and Temperature on Ethylation Regioselectivity

Base Solvent Temp (°C) 1,3-Isomer Yield (%) 1,5-Isomer Yield (%) Pyridinium Salt (%)
K₂CO₃ MeCN 80 (Reflux) 45 35 15
Cs₂CO₃ DMF 25 (RT) 60 25 5

| NaH | DMF | 0 to 25 | 88 | 8 | < 2 |

Table 2: Optimization of Vilsmeier-Haack Formylation Parameters

POCl₃ (eq) DMF (eq) Temp (°C) Time (h) Observation / Yield
1.2 1.5 60 12 Incomplete conversion (30% yield)
1.5 2.0 90 12 Moderate conversion, some unreacted SM (55%)
3.5 4.0 90 12 Complete conversion, clean profile (85% yield)

| 3.5 | 4.0 | 120 | 4 | Rapid conversion, but significant tar formation (60%) |

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole
  • Preparation: Flame-dry a 250 mL round-bottom flask under N₂. Add 3-(pyridin-2-yl)-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in small portions.

    • Causality: NaH irreversibly deprotonates the pyrazole, forming the pyrazolide anion and H₂ gas, preventing equilibrium-driven thermodynamic mixtures.

  • Alkylation: Stir at 0 °C for 30 minutes. Add Ethyl Iodide (1.05 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating, suppressing pyridine N-alkylation.

  • Validation Checkpoint: After 2 hours at room temperature, quench a 50 µL aliquot in 1 mL water and extract with 1 mL EtOAc. Spot on TLC (DCM:MeOH 95:5). The plate must show complete consumption of the starting material (Rf ~0.2) and a major new spot (Rf ~0.6). If starting material persists, do not add more EtI; stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Vilsmeier-Haack Formylation to Yield Target Aldehyde
  • Vilsmeier Reagent Generation: In a flame-dried flask under N₂, cool anhydrous DMF (4.0 eq) to 0 °C. Add Phosphorus Oxychloride (POCl₃, 3.5 eq) dropwise over 20 minutes.

    • Causality: Exothermic formation of the chloroiminium ion must be thermally controlled to prevent degradation into polymeric tar[3].

  • Substrate Addition: Dissolve 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add dropwise to the Vilsmeier reagent at 0 °C.

  • Formylation: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: The electron-withdrawing pyridine ring deactivates the pyrazole, necessitating elevated temperatures and excess reagent to drive C4 electrophilic aromatic substitution.

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1). The intermediate iminium salt will stay at the baseline. Take a 50 µL aliquot, quench in 1 mL saturated NaHCO₃ (aq), extract with EtOAc, and spot the organic layer. You must observe the aldehyde product (Rf ~0.4) and no starting material.

  • Hydrolysis & Workup: Cool to room temperature. Pour cautiously over crushed ice. Slowly add saturated NaHCO₃ until pH reaches 7.5–8.0.

    • Crucial Step: Stir vigorously for 1 hour.

    • Causality: Ensures complete hydrolysis of the water-soluble iminium intermediate into the lipophilic aldehyde. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Diagnostic Logic Tree

LogicTree Start Low Yield of Target Aldehyde? Q1 Is 1,3-isomer SM fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Multiple spots on TLC? Yes1->Q2 Sol1 Increase POCl3/DMF eq. (Pyridine coordinates POCl3) No1->Sol1 Yes2 Yes (Regioisomers) Q2->Yes2 No2 No (Baseline Tar) Q2->No2 Sol2 Optimize N-alkylation: Use NaH at 0°C Yes2->Sol2 Sol3 Control Vilsmeier Exotherm: Add POCl3 at 0-5°C No2->Sol3

Fig 2. Troubleshooting logic tree for resolving low yields during Vilsmeier-Haack formylation.

References

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkat USA URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This document is structured not as a simple data report, but as a pedagogical guide from a Senior Application Scientist's perspective. We will deduce the spectral features by dissecting the molecule into its constituent fragments, applying fundamental NMR principles, and comparing it with known structural analogs. This approach provides a robust framework for scientists to confidently assign the structure of this and other novel molecules.

The Logic of Spectral Assignment: A Fragment-Based Approach

The core of our strategy is to analyze the molecule in three parts, leveraging established chemical shift data from authoritative sources to predict the final spectrum:

  • The N-Ethyl Pyrazole System : The ethyl group attached to the pyrazole nitrogen (N1) will exhibit a characteristic quartet-triplet pattern.

  • The Pyrazole-4-carbaldehyde Core : The aldehyde proton is highly deshielded and will appear far downfield. The pyrazole ring proton (H5) will be influenced by both the N-ethyl and the aldehyde groups.

  • The 2-Substituted Pyridine Ring : This aromatic system will display a distinct set of four proton signals, with chemical shifts and coupling constants dictated by their positions relative to the nitrogen atom and the point of attachment to the pyrazole.

Below is the numbered structure for which we will assign the NMR data.

Caption: Structure of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with atom numbering.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The following table summarizes the predicted ¹H NMR assignments. The causality behind each assignment is explained in detail below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H8 (Aldehyde)10.1 - 10.3s (singlet)-1H
H6' (Pyridine)8.65 - 8.75d (doublet)~4.81H
H5 (Pyrazole)8.40 - 8.50s (singlet)-1H
H3' (Pyridine)8.10 - 8.20d (doublet)~8.01H
H4' (Pyridine)7.80 - 7.90td (triplet of doublets)~7.8, 1.81H
H5' (Pyridine)7.30 - 7.40ddd (doublet of doublets of doublets)~7.5, 4.8, 1.11H
H6 (Ethyl CH₂)4.30 - 4.40q (quartet)~7.32H
H7 (Ethyl CH₃)1.45 - 1.55t (triplet)~7.33H
Justification of ¹H NMR Assignments
  • H8 (Aldehyde Proton, δ 10.1-10.3): The proton attached to the carbonyl carbon is extremely electron-deficient due to the powerful anisotropic and electron-withdrawing effects of the carbonyl group. This results in a significant downfield shift, typically beyond 10 ppm, appearing as a sharp singlet as it has no adjacent protons to couple with.

  • H6' (Pyridine, δ 8.65-8.75): This proton is in the ortho position relative to the electron-withdrawing pyridine nitrogen. This proximity causes strong deshielding, placing it furthest downfield among the aromatic protons. It appears as a doublet due to coupling with H5'.

  • H5 (Pyrazole, δ 8.40-8.50): In 1,3,4-trisubstituted pyrazoles, the H5 proton is a singlet. Its chemical shift is influenced by the adjacent N-ethyl group and the electron-withdrawing aldehyde at C4. The combined effect of the neighboring nitrogen (N1) and the aldehyde group results in a significant downfield shift.

  • H3' (Pyridine, δ 8.10-8.20): This proton is ortho to the point of attachment to the pyrazole ring. The deshielding is less pronounced than for H6' but still significant. It appears as a doublet due to coupling with H4'.

  • H4' (Pyridine, δ 7.80-7.90): This proton is meta to the ring nitrogen. It experiences coupling from both H3' and H5', resulting in a more complex splitting pattern, typically a triplet of doublets.

  • H5' (Pyridine, δ 7.30-7.40): This proton is least affected by the nitrogen atom's deshielding, causing it to appear most upfield of the pyridine protons. It couples with both H4' and H6', leading to a doublet of doublets of doublets.

  • H6 & H7 (Ethyl Group, δ 4.30-4.40 and δ 1.45-1.55): This is a classic ethyl group signature. The methylene protons (H6) are adjacent to the pyrazole nitrogen, which deshields them to ~4.35 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (H7) are further from the ring and appear upfield at ~1.50 ppm, split into a triplet by the two methylene protons (n+1 = 2+1 = 3). The coupling constant (J) for both signals will be identical (~7.3 Hz).

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The table below outlines the predicted ¹³C NMR assignments.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C8 (Aldehyde C=O)185.0 - 187.0
C3 (Pyrazole)152.0 - 154.0
C2' (Pyridine)150.0 - 152.0
C6' (Pyridine)149.0 - 150.0
C4' (Pyridine)136.5 - 137.5
C5 (Pyrazole)134.0 - 135.0
C5' (Pyridine)123.0 - 124.0
C3' (Pyridine)121.0 - 122.0
C4 (Pyrazole)117.0 - 118.0
C6 (Ethyl CH₂)46.0 - 47.0
C7 (Ethyl CH₃)14.5 - 15.5
Justification of ¹³C NMR Assignments
  • C8 (Carbonyl, δ 185.0-187.0): Aldehyde carbonyl carbons are highly deshielded and are found significantly downfield, typically in the 185-200 ppm range.

  • C3, C2', C6' (Heteroaromatic Carbons adjacent to N): Carbons directly attached to or adjacent to nitrogen atoms in aromatic rings are deshielded. C3 of the pyrazole, attached to two nitrogens (N2 and the pyridine at C2'), is expected to be significantly downfield. Similarly, C2' and C6' of the pyridine ring are deshielded by the ring nitrogen.

  • C4', C5 (Aromatic CH): The pyrazole C5 and pyridine C4' carbons are standard aromatic carbons. Their shifts are modulated by their position within the respective ring systems.

  • C5', C3' (Aromatic CH): These pyridine carbons appear further upfield, consistent with their positions relative to the nitrogen.

  • C4 (Pyrazole): This carbon is attached to the aldehyde group, but its position in the electron-rich pyrazole ring places it further upfield compared to the other ring carbons.

  • C6, C7 (Ethyl Group): The methylene carbon (C6) attached to the nitrogen is found around 46-47 ppm, while the terminal methyl carbon (C7) is located in the typical aliphatic region around 15 ppm.

Comparison Guide: Distinguishing Isomers with NMR

To showcase the diagnostic power of NMR, let's compare our target molecule, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde , with its potential isomer, 1-ethyl-5-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde . While their mass and basic ¹H features might seem similar, 2D NMR techniques like the Nuclear Overhauser Effect (NOE) provide an irrefutable distinction.

G cluster_0 Target Molecule (1-ethyl-3-pyridinyl...) cluster_1 Isomer (1-ethyl-5-pyridinyl...) A H5 (pyrazole proton) B H6 (ethyl CH₂) A->B  NOE Correlation  (Through-space interaction) C H3 (pyrazole proton) D H6 (ethyl CH₂) C->D  NOE Absent  (Protons are far apart)

Caption: NOE correlation differentiates the target molecule from its isomer.

In our target molecule, the pyrazole proton (H5) is spatially close to the N-ethyl group's methylene protons (H6). Irradiating the H6 protons would cause an enhancement of the H5 signal in an NOE experiment. In the isomer, the pyrazole proton (H3) is on the opposite side of the ring from the N-ethyl group, making an NOE correlation impossible. This single experiment provides a definitive structural assignment.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocol should be followed.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware of significant solvent shifts.
  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can also reference the residual solvent peak).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
  • Acquire a standard ¹H spectrum using a 90° pulse. Key parameters include:
  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
  • Acquisition Time: ~2-3 seconds
  • Relaxation Delay (d1): 1-2 seconds
  • Number of Scans: 8-16, depending on sample concentration.

3. ¹³C NMR Acquisition:

  • Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30).
  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm)
  • Acquisition Time: ~1-2 seconds
  • Relaxation Delay (d1): 2 seconds
  • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance and requires more scans for good signal-to-noise.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
  • Perform baseline correction.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the ¹H spectrum to determine the relative number of protons for each signal.
  • Analyze peak multiplicities and coupling constants.

This comprehensive approach, combining predictive analysis based on established principles with a robust experimental framework, ensures the confident and accurate structural characterization of novel chemical entities like 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

FTIR analysis and characteristic peak assignment for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting its molecular structure into its constituent functional groups, we can predict and assign its characteristic vibrational frequencies. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule and similar structures.

Introduction to FTIR Spectroscopy in Heterocyclic Chemistry

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound.[1][2] By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and elucidate the overall molecular structure.[1][2] For complex heterocyclic systems like 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, FTIR is an indispensable tool for confirming synthesis and assessing purity.

Molecular Structure and Predicted Spectral Features

The structure of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde incorporates several key functional groups, each with its own characteristic infrared absorptions:

  • Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

  • Aldehyde Group: A carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom.

  • Ethyl Group: An alkyl substituent.

Based on established principles of infrared spectroscopy, we can anticipate the following characteristic peaks:

G Molecule Molecule Pyrazole Ring Pyrazole Ring Molecule->Pyrazole Ring C=C, C=N stretch Aromatic C-H stretch Pyridine Ring Pyridine Ring Molecule->Pyridine Ring C=C, C=N stretch Aromatic C-H stretch Aldehyde Group Aldehyde Group Molecule->Aldehyde Group C=O stretch Aldehydic C-H stretch Ethyl Group Ethyl Group Molecule->Ethyl Group Aliphatic C-H stretch C-H bend

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality FTIR spectrum of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the following protocol is recommended. This procedure ensures the sample is appropriately prepared to yield a clear and interpretable spectrum.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples as KBr is transparent in the IR region.[3]

  • Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.[4][5]

  • Mixing: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample and mix thoroughly.[4]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

Data Acquisition
  • Instrument Setup: Ensure the FTIR spectrometer is purged and a background spectrum of the empty sample compartment is collected.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument.

  • Spectral Collection: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-adding 16 to 64 scans is recommended.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Press Pellet Press Pellet Mix with KBr->Press Pellet Collect Background Collect Background Analyze Sample Analyze Sample Collect Background->Analyze Sample Process Spectrum Process Spectrum Analyze Sample->Process Spectrum

Characteristic Peak Assignment and Comparison

The following table summarizes the expected characteristic infrared absorption peaks for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and compares them with related structural motifs.

Functional Group/Vibration Expected Wavenumber (cm⁻¹) for Target Molecule Comparative Wavenumber (cm⁻¹) for Alternative Compounds Vibrational Mode
Aromatic C-H (Pyrazole & Pyridine) 3100 - 3000Pyrazole: ~3100 - 3000[6][7]Pyridine: ~3100 - 3000[8][9]Stretching
Aliphatic C-H (Ethyl group) 2980 - 2850Alkanes: 3000 - 2850[10]Stretching
Aldehydic C-H 2850 - 2800 & 2750 - 2700Saturated Aldehydes: 2830-2695 (often two bands due to Fermi resonance)[11][12][13]Stretching
Carbonyl C=O (Aldehyde) 1710 - 1685Aromatic Aldehydes: 1710 - 1685[11][12]Stretching
Aromatic C=C and C=N (Pyrazole & Pyridine) 1620 - 1430Pyrazole: 1620 - 1430[6]Pyridine: 1600 - 1400[8][14]Ring Stretching
Aliphatic C-H (Ethyl group) ~1465 & ~1380Alkanes: ~1465 (scissoring) and ~1375 (symmetric bending)[3]Bending
Aromatic C-H 900 - 675Pyridine: Out-of-plane bending below 1000[14]Out-of-plane Bending
C-N ~1350 - 1250Aromatic amines/heterocycles: 1350-1250[15]Stretching

Detailed Spectral Interpretation

High-Frequency Region (4000-2500 cm⁻¹):

The region between 3100 and 3000 cm⁻¹ is anticipated to show multiple weak to medium sharp peaks corresponding to the C-H stretching vibrations of the pyrazole and pyridine rings.[6][8][14] Just below this, from 2980 to 2850 cm⁻¹, the characteristic symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group will appear.[10] A key diagnostic feature for the aldehyde functionality will be the presence of one or two weak to medium bands in the 2850-2700 cm⁻¹ range.[11][12] These arise from the aldehydic C-H stretch and are often observed as a doublet due to Fermi resonance with an overtone of the C-H bending vibration.[11]

Carbonyl and Double Bond Region (1800-1400 cm⁻¹):

The most intense absorption in the spectrum is expected to be the C=O stretching vibration of the aldehyde group. Due to conjugation with the pyrazole ring, this peak is predicted to appear in the range of 1710-1685 cm⁻¹.[11][12] The region between 1620 and 1430 cm⁻¹ will contain a series of medium to strong, sharp absorptions corresponding to the C=C and C=N stretching vibrations within the aromatic pyrazole and pyridine rings.[6][8][14]

Fingerprint Region (below 1400 cm⁻¹):

This region contains a complex pattern of absorptions that are unique to the molecule. The C-H bending vibrations of the ethyl group are expected around 1465 cm⁻¹ and 1380 cm⁻¹.[3] In-plane and out-of-plane C-H bending vibrations of the aromatic rings, as well as pyrazole and pyridine ring deformation modes, will give rise to a series of peaks that are highly characteristic of the overall molecular structure.[14] The C-N stretching vibrations within the heterocyclic rings are also expected in this region, typically between 1350 and 1250 cm⁻¹.[15]

Comparative Analysis with Alternative Compounds

  • Pyrazole-4-carbaldehyde: The spectrum of this simpler analogue would lack the peaks associated with the ethyl group's C-H stretching and bending, as well as the pyridine ring vibrations. The C=O and aldehydic C-H stretches would be present, providing a foundational comparison.

  • 1-ethyl-1H-pyrazole: This compound would exhibit the ethyl group absorptions and the pyrazole ring vibrations but would be devoid of the strong C=O stretch and the characteristic aldehydic C-H stretches.[16]

  • 2-substituted Pyridines: The FTIR spectra of 2-substituted pyridines would show the characteristic pyridine ring vibrations but would lack the pyrazole and aldehyde-specific absorptions.[17]

Conclusion

The FTIR spectrum of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is predicted to be rich in information, with distinct absorption bands corresponding to its constituent aromatic rings and functional groups. The key diagnostic peaks for its identification are the conjugated aldehyde C=O stretch (1710-1685 cm⁻¹), the aldehydic C-H stretches (2850-2700 cm⁻¹), the aromatic C-H stretches (3100-3000 cm⁻¹), and the aliphatic C-H stretches of the ethyl group (2980-2850 cm⁻¹). By comparing an experimental spectrum to the assignments and comparative data presented in this guide, researchers can confidently verify the structure and purity of this complex heterocyclic molecule.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 304. Retrieved from [Link]

  • Kini, S., & Bhat, A. R. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry, 9(4), 2397-2404. Retrieved from [Link]

  • Request PDF - Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-33. Retrieved from [Link]

  • Request PDF - Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • IR: aldehydes. Retrieved from [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (2007). Asian Journal of Chemistry, 19(4), 2627. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 191-195. Retrieved from [Link]

  • Ramalingam, S., Periandy, S., & Mohan, S. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 73-81. Retrieved from [Link]

  • IR spectra in the regime of pyridine ring vibrations after adsorption... - ResearchGate. Retrieved from [Link]

  • CH 336: Aldehyde Spectroscopy - Oregon State University. (2020, February 7). Retrieved from [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - ACS Publications. (2025, October 29). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • FT-IR spectra. (A) Obtained after desorption of pyridine at different... - ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage. Retrieved from [Link]

  • Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). Notes - C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462-462. Retrieved from [Link]

  • Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles - PMC. Retrieved from [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. (2024, November 14). Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Retrieved from [Link]

  • FTIR Analysis | RTI Laboratories. Retrieved from [Link]

  • IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL. Retrieved from [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006, June 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Retrieved from [Link]

  • Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2024, December 10). Retrieved from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • 1H-Pyrazole, 1-ethyl- - the NIST WebBook. Retrieved from [Link]

  • 1H-Pyrazole-1-acetic acid, ethyl ester - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-462. Retrieved from [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. Retrieved from [Link]

  • Nasrullah, M., Khan, M. A., Khan, M. N., Humphrey, M. G., Farooq, U., Aslam, S., ... & Lin, W. O. (2013). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. Asian Journal of Chemistry, 25(13), 7293. Retrieved from [Link]

  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • FTIR spectra of the samples after pyridine adsorption and evacuation at 50, 100, and 150 °C for 30 min. … - ResearchGate. Retrieved from [Link]

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, moving beyond generic advice to offer actionable, step-by-step protocols.

The structural nature of this compound—a heterocyclic molecule featuring both a pyridine ring and a reactive aldehyde group—necessitates a nuanced approach to its disposal. This plan is designed to be a self-validating system, ensuring that at each stage, safety and regulatory compliance are intrinsically addressed.

Part 1: Hazard Characterization & Immediate Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its primary hazards from structurally similar compounds, such as 1-ethyl-1H-pyrazole-4-carbaldehyde and other pyridine derivatives.[1][2][3] The primary risks stem from the pyridine moiety, known for its potential health effects, and the aldehyde functional group, which can be a respiratory and skin irritant.[2][3]

Table 1: Inferred Hazard Profile

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity (Inhalation) GHS07 Warning H332: Harmful if inhaled.[1]
Skin Irritation GHS07 Warning H315: Causes skin irritation.[1][4]
Eye Irritation GHS07 Warning H319: Causes serious eye irritation.[1][4]

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1][4] |

This profile mandates that the compound and any materials contaminated with it be treated as hazardous waste from the moment of generation.[5][6]

Part 2: The Core Disposal Workflow: A Three-Tiered Approach

A robust disposal plan begins at the point of waste generation. This workflow ensures that waste is handled safely and compliantly from the fume hood to final pickup by certified professionals.

DisposalWorkflow cluster_0 Tier 1: At the Bench cluster_1 Tier 2: In the Laboratory cluster_2 Tier 3: Facility Level gen Waste Generation (e.g., leftover solid, contaminated vials, mother liquor, used silica) contain Immediate Containment - Select compatible, sealed container - Affix 'Hazardous Waste' label gen->contain First Action saa Satellite Accumulation Area (SAA) - Store near point of generation - Segregate from incompatibles contain->saa Move to SAA inspect Weekly Inspection - Check for leaks & label integrity saa->inspect pickup Request Waste Pickup - Contact EH&S or use facility portal - Ensure container is <90% full saa->pickup When container is full inspect->saa transfer Transfer to Central Accumulation - Performed by trained EH&S staff pickup->transfer EH&S Action disposal Final Disposal - Transport by licensed vendor - Incineration is a common method transfer->disposal

Caption: A three-tiered workflow for compliant chemical waste disposal.

Tier 1 Protocol: Immediate Waste Containment

This is the most critical stage for ensuring safety. All waste streams containing 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde must be captured immediately.

  • Container Selection:

    • Solid Waste (Pure compound, contaminated consumables like gloves, weigh boats, silica gel): Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of cracks or defects.[7]

    • Liquid Waste (Reaction mixtures, mother liquors, rinsing solvents): Use a designated, compatible solvent waste container (e.g., HDPE or glass). As this compound is non-halogenated, it should be added to the non-halogenated organic waste stream.[8]

  • Labeling:

    • Immediately label the container with the words "HAZARDOUS WASTE ".[7][9]

    • List all chemical constituents by their full names, including solvents. For this compound, write "1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde". Avoid using formulas or abbreviations.[7]

    • Indicate the primary hazards (e.g., Irritant, Harmful).

    • The container must remain closed at all times except when actively adding waste.[7]

Tier 2 Protocol: Segregation and Accumulation

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation and under the control of the lab personnel.[7]

  • Segregation: The primary causality for segregation is preventing dangerous reactions. The pyridine component of this molecule makes it basic. Therefore, its waste stream must be segregated from acidic waste to prevent a potentially vigorous acid-base reaction. It should also be kept separate from strong oxidizing agents.[10]

SegregationLogic Waste Waste Stream: 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (Non-Halogenated Organic) Base Basic Waste (e.g., NaOH, amines) Waste->Base Compatible (Can be stored in same secondary containment) Incompatible INCOMPATIBLE (Store Separately) Waste->Incompatible Acid Acidic Waste (e.g., HCl, H2SO4) Oxidizer Oxidizer Waste (e.g., Nitric Acid, Peroxides) Incompatible->Acid Incompatible->Oxidizer

Sources

Personal protective equipment for handling 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for Handling 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of reactive heterocyclic intermediates with a strict, mechanistic mindset. 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a highly valuable building block in pharmaceutical and agrochemical synthesis, typically synthesized via the Vilsmeier-Haack reaction[1]. However, its dual-ring system (pyrazole and pyridine) combined with a highly electrophilic C4-carbaldehyde group presents specific toxicological hazards. This guide provides a self-validating, step-by-step operational protocol designed to ensure absolute safety, scientific integrity, and environmental compliance.

Chemical Profile and Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a robust safety protocol. Do not treat this compound as a generic organic solid; its reactivity dictates specific handling parameters.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Specification / Classification Mechanistic Rationale
Physical State Crystalline Solid / Liquid Typical for substituted pyrazole-4-carbaldehydes at room temperature[1].
Storage Conditions 0–8 °C (Refrigerated) Prevents spontaneous oxidation of the reactive aldehyde to a carboxylic acid.
Acute Toxicity Cat 4 (Oral, Dermal, Inhalation) Lipophilic heterocyclic rings facilitate rapid dermal and mucosal absorption[2].
Skin/Eye Irritation Cat 2 Skin (H315), Cat 2A Eye (H319) Electrophilic aldehyde reacts rapidly with biological nucleophiles[3].

| Respiratory | STOT SE 3 (H335) | Vapor/dust inhalation causes acute respiratory tract sensitization[4]. |

Mechanistic Toxicology: The primary hazard of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde stems from its carbaldehyde moiety. In biological systems, this electrophilic carbonyl carbon readily undergoes nucleophilic attack by primary amines (e.g., lysine residues on epidermal or mucosal proteins). This results in the formation of covalent Schiff base adducts, which trigger acute inflammatory cascades, manifesting as severe eye irritation, skin sensitization, and respiratory distress[5].

Toxicology Aldehyde 1-Ethyl-3-(pyridin-2-yl)- 1H-pyrazole-4-carbaldehyde (Electrophile) Schiff Schiff Base Formation (Covalent Adduct) Aldehyde->Schiff Electrophilic Attack Proteins Mucosal/Epidermal Proteins (Nucleophilic Amines) Proteins->Schiff Amine Binding Irritation Tissue Irritation & Immune Sensitization Schiff->Irritation Inflammatory Cascade

Caption: Mechanistic Pathway of Carbaldehyde-Induced Tissue Irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE guidelines. The selection of protective gear must directly counteract the specific chemical vulnerabilities of the compound.

Table 2: Required PPE and Causality

PPE Category Recommended Material/Specification Causality & Scientific Rationale
Gloves Double-gloved: Nitrile (inner) + Butyl rubber (outer) Nitrile provides baseline dexterity. Butyl rubber is highly resistant to aldehydes and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound.
Eye Protection Non-vented chemical splash goggles + Face shield Carbaldehydes cause severe, irreversible eye damage (H319)[3]. Non-vented goggles prevent vapor intrusion.
Body Protection Flame-resistant (FR) lab coat, Tyvek sleeves Prevents dermal exposure (H312) to crystalline dust or concentrated solutions.

| Respiratory | Chemical Fume Hood (Face velocity >100 fpm) | Mitigates STOT SE 3 (H335) respiratory hazards[4]. If a hood is unavailable, a NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges is mandatory. |

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step-by-Step Handling Methodology:

  • Pre-Operational Verification: Verify the fume hood face velocity is between 100–120 feet per minute (fpm). Check the calibration date.

  • PPE Donning: Don the inner nitrile gloves, FR lab coat, and splash goggles. Inspect the outer butyl rubber gloves for micro-tears using the inflation method before donning.

  • Cold-Chain Retrieval: Retrieve the sealed chemical vial from the 0–8 °C refrigerator. Crucial Step: Allow the sealed vial to equilibrate to room temperature inside the fume hood for 15 minutes before opening. This prevents ambient moisture from condensing inside the vial, which could degrade the aldehyde.

  • Dispensing: Use anti-static weighing spatulas if the compound is in a crystalline solid state to prevent aerosolization. If in a liquid state, use positive-displacement pipettes to account for viscosity and vapor pressure.

  • Reaction Execution: Keep the sash as low as possible. Ensure all reaction vessels are equipped with pressure-relief bubblers if evolving gases are expected.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 10% sodium bisulfite ( NaHSO3​ ) solution. Causality: Sodium bisulfite reacts with residual aldehydes to form water-soluble, non-volatile, and non-toxic bisulfite adducts, chemically neutralizing the hazard.

Workflow Storage Cold Storage Retrieval (0-8 °C) Equilibrate Thermal Equilibration (Prevent Condensation) Storage->Equilibrate Step 1 PPE Don Validated PPE (Butyl/Nitrile, Goggles) Equilibrate->PPE Step 2 Hood Fume Hood Operations (>100 fpm face velocity) PPE->Hood Step 3 Dispense Dispensing & Synthesis (Anti-static tools) Hood->Dispense Step 4 Decon Chemical Decontamination (10% Sodium Bisulfite) Dispense->Decon Step 5 Waste Hazardous Waste Disposal (Segregated Streams) Decon->Waste Step 6

Caption: Standard Operating Procedure Workflow for Pyrazole-4-Carbaldehyde Handling.

Emergency Response & Spill Mitigation

In the event of a spill, immediate, calculated action is required over panic.

Solid/Crystalline Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Suppress: Do not dry sweep. Lightly mist the solid with a compatible inert solvent (e.g., polyethylene glycol or a high-boiling hydrocarbon) to suppress dust aerosolization[6].

  • Collect: Use non-sparking tools to transfer the wetted solid into a compatible hazardous waste container.

Liquid/Solution Spill Protocol (e.g., dissolved in DCM or DMF):

  • Neutralize: Liberally apply a commercial amine-based spill kit or a freshly prepared 10% sodium bisulfite solution over the spill. Allow 10 minutes for the bisulfite adduct formation to complete.

  • Absorb: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Dispose: Sweep the slurry into a labeled, sealable polyethylene container.

Waste Disposal & Environmental Logistics

Improper disposal of heterocyclic aldehydes can lead to severe environmental toxicity.

  • Segregation: Never mix aldehyde waste with primary amines or strong oxidizing agents (e.g., nitric acid, peroxides) in the same waste carboy, as this will trigger highly exothermic reactions.

  • Labeling: Clearly label waste as "Hazardous Organic Waste - Contains Reactive Aldehydes (Toxic/Irritant)."

  • Destruction: Final disposal must be handled by a certified environmental logistics firm via high-temperature incineration (>1000 °C) to ensure complete thermal breakdown of the pyridine and pyrazole rings, preventing the release of toxic nitrogen oxides ( NOx​ ).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.